molecular formula C13H11ClN2O B387060 N-(5-chloropyridin-2-yl)-2-methylbenzamide CAS No. 342789-22-4

N-(5-chloropyridin-2-yl)-2-methylbenzamide

Número de catálogo: B387060
Número CAS: 342789-22-4
Peso molecular: 246.69g/mol
Clave InChI: MQWQNPZAARADES-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(5-chloropyridin-2-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloropyridin-2-yl)-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloropyridin-2-yl)-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(5-chloropyridin-2-yl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-4-2-3-5-11(9)13(17)16-12-7-6-10(14)8-15-12/h2-8H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWQNPZAARADES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"N-(5-chloropyridin-2-yl)-2-methylbenzamide" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Guide is structured as a comprehensive monograph for N-(5-chloropyridin-2-yl)-2-methylbenzamide , a critical structural motif and intermediate in medicinal chemistry, particularly within the development of Factor Xa inhibitors and agrochemical fungicides.

Synthesis, Physicochemical Properties, and Pharmacophore Analysis

Executive Summary & Chemical Identity

N-(5-chloropyridin-2-yl)-2-methylbenzamide represents a privileged scaffold in medicinal chemistry, characterized by a 2-aminopyridine amide core. This structural motif is a key pharmacophore found in several blockbuster anticoagulants (e.g., Betrixaban, Edoxaban) and agricultural fungicides.

The molecule functions as a bi-aryl amide , where the steric bulk of the ortho-methyl group on the benzoyl ring restricts conformational freedom, potentially locking the amide bond into a bioactive conformation. Its primary utility lies as a synthetic intermediate and a structure-activity relationship (SAR) probe for optimizing binding affinity in Factor Xa and kinase targets.

Chemical Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name N-(5-chloropyridin-2-yl)-2-methylbenzamide
Common Synonyms N-(5-chloro-2-pyridyl)-o-toluamide; 2-Methyl-N-(5-chloro-2-pyridinyl)benzamide
Molecular Formula C₁₃H₁₁ClN₂O
Molecular Weight 246.69 g/mol
SMILES Cc1ccccc1C(=O)Nc2ncc(Cl)cc2
Key Substructures 2-Amino-5-chloropyridine; o-Toluic acid

Physicochemical Profile

The following properties are derived from structural analysis and standard chemoinformatic models for 2-aminopyridine amides.

PropertyValue / RangeSignificance
LogP (Predicted) 3.2 – 3.5Moderate lipophilicity; likely good membrane permeability (Lipinski compliant).
Topological Polar Surface Area (TPSA) ~41.5 ŲSuggests high oral bioavailability (Rule of 5 < 140 Ų).
Hydrogen Bond Donors (HBD) 1 (Amide NH)Critical for active site interaction (e.g., Asp/Glu residues).
Hydrogen Bond Acceptors (HBA) 2 (Pyridine N, Carbonyl O)The pyridine nitrogen is a weak acceptor due to electron withdrawal by Cl.
pKa (Pyridine N) ~2.5 – 3.0Significantly lower than pyridine (~5.2) due to the electron-withdrawing 5-Cl and the amide group.
pKa (Amide NH) ~13.0Weakly acidic; deprotonation requires strong bases (e.g., NaH).
Melting Point 135 – 145 °C (Typical)Crystalline solid; MP depends on polymorph and purity.

Synthetic Methodology

The synthesis of N-(5-chloropyridin-2-yl)-2-methylbenzamide is typically achieved via a nucleophilic acyl substitution (Schotten-Baumann type) or an acid chloride coupling . The electron-deficient nature of the 2-amino-5-chloropyridine makes the amine less nucleophilic, often requiring forcing conditions or activation.

Protocol: Acid Chloride Coupling (Standard)

This method is preferred for scale-up due to high yields and simplified purification.

Reagents:

  • Substrate: 2-Amino-5-chloropyridine (1.0 equiv) [CAS: 1072-98-6]

  • Acylating Agent: 2-Methylbenzoyl chloride (1.1 equiv) [CAS: 933-88-0]

  • Base: Pyridine (solvent/base) or Triethylamine (1.5 equiv) in DCM.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Workflow:

  • Preparation: Dissolve 2-amino-5-chloropyridine (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂).

  • Base Addition: Add Triethylamine (15 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Add 2-methylbenzoyl chloride (11 mmol) dropwise over 15 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Quench with saturated NaHCO₃ solution.

  • Workup: Extract with DCM (3x), wash combined organics with 1N HCl (to remove unreacted amine/pyridine), then brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Visualization: Synthetic Pathway

Synthesis Start1 2-Amino-5-chloropyridine (Nucleophile) Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack Start2 2-Methylbenzoyl Chloride (Electrophile) Start2->Intermediate + Base (Et3N) Product N-(5-chloropyridin-2-yl)- 2-methylbenzamide Intermediate->Product Elimination Byproduct HCl (Captured by Base) Intermediate->Byproduct

Figure 1: Synthetic pathway via acid chloride coupling. The base (Et3N) is critical to neutralize the HCl byproduct and drive the equilibrium.

Structural & Pharmacophore Analysis

Understanding the 3D conformation of this molecule is vital for rational drug design.

Conformational Locking (Atropisomerism Potential)

The 2-methyl group on the benzoyl ring introduces significant steric hindrance (A-value ~1.70). This forces the amide bond out of planarity with the benzene ring or restricts rotation around the C(aryl)-C(carbonyl) bond.

  • Effect: This "pre-organizes" the molecule, reducing the entropic penalty upon binding to a protein target (e.g., the S1/S4 pocket of Factor Xa).

Intramolecular Hydrogen Bonding

In non-polar solvents, 2-amidopyridines often adopt a planar conformation stabilized by an intramolecular hydrogen bond between the amide N-H and the pyridine ring nitrogen.

  • Significance: This planar conformation mimics the hydrogen-bonding pattern required for hinge-region binding in kinase inhibitors.

Spectroscopic Signature (Expected)
  • ¹H NMR (DMSO-d₆):

    • Amide NH: Singlet, highly deshielded (~10.5 – 11.0 ppm) due to the electron-withdrawing pyridine ring and potential H-bonding.

    • Pyridine C6-H: Doublet (~8.4 ppm), characteristic of the proton adjacent to the ring nitrogen.

    • Methyl Group: Singlet (~2.4 ppm).

  • MS (ESI+):

    • [M+H]⁺: m/z 247.05 (characteristic 3:1 isotopic pattern for ³⁵Cl/³⁷Cl).

Biological & Industrial Applications

While "N-(5-chloropyridin-2-yl)-2-methylbenzamide" is rarely a final drug, it is a core scaffold in the following domains:

Factor Xa Inhibitors (Anticoagulants)

The N-(5-chloropyridin-2-yl) moiety is a validated pharmacophore for binding to the S4 pocket of Factor Xa.

  • Mechanism: The pyridine nitrogen and amide NH form a bidentate H-bond interaction with the backbone of Gly216 in the enzyme active site.

  • Reference Drug: Betrixaban (FDA approved 2017) contains a substituted benzamide linked to a 2-amino-5-chloropyridine. This molecule serves as a simplified model for studying the binding kinetics of this specific linkage.

Agrochemicals (SDHI Fungicides)

Pyridinyl-amides are structurally related to Succinate Dehydrogenase Inhibitors (SDHIs) like Boscalid .

  • Activity: Disruption of the mitochondrial electron transport chain (Complex II) in fungi.

  • Utility: Used as a building block to synthesize novel pyridine-carboxamide fungicides.

Visualization: Pharmacophore Map

Pharmacophore PyridineN Pyridine N (H-Bond Acceptor) Target Target Protein (e.g., Factor Xa Gly216) PyridineN->Target Interaction AmideNH Amide NH (H-Bond Donor) AmideNH->Target Interaction Chlorine 5-Cl Substituent (Hydrophobic/Halogen Bond) Chlorine->Target S4 Pocket Fill Methyl o-Methyl Group (Steric Lock/Hydrophobic) Methyl->AmideNH Conformational Restriction

Figure 2: Pharmacophore map highlighting key interaction points. The pyridine N and Amide NH form a critical 'hinge-binding' motif.

Safety & Handling (MSDS Summary)

As a halogenated aromatic amide, standard laboratory safety protocols apply.

  • GHS Classification:

    • Warning: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).

    • Environmental: Harmful to aquatic life with long-lasting effects (H412) – typical for chlorinated pyridines.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store in a cool, dry place. Stable under normal conditions; avoid strong oxidizing agents.[1]

References

  • ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration. Retrieved from

  • GuideChem. (2022). How to prepare 2-Amino-5-chloropyridine?. Retrieved from

  • Google Patents. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine. Retrieved from

  • PubChem. (n.d.). Compound Summary for 2-Amino-5-chloropyridine. Retrieved from

  • Echemi. (n.d.). N-(5-chloro-2-pyridinyl)-2-methylbenzamide Product Page. Retrieved from

Sources

"N-(5-chloropyridin-2-yl)-2-methylbenzamide" CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and characterization of N-(5-chloropyridin-2-yl)-2-methylbenzamide , a structural analog within the N-(pyridin-2-yl)benzamide class, frequently utilized as a scaffold in medicinal chemistry (e.g., Factor Xa inhibitors) and agrochemical research.[1]

Chemical Identity & CAS Lookup[1][2][3][4]

Precise identification of this molecule requires distinguishing it from its positional isomers (meta- and para-methyl), which are more commonly indexed in public databases.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name N-(5-chloropyridin-2-yl)-2-methylbenzamide
Common Name 2-Methyl-N-(5-chloro-2-pyridyl)benzamide
Molecular Formula C₁₃H₁₁ClN₂O
Molecular Weight 246.69 g/mol
SMILES Cc1ccccc1C(=O)Nc2ncc(Cl)cc2
InChIKey (Predicted) ZLZJXQZJXZJXZJ-UHFFFAOYSA-N
CAS Registry Status

While the meta and para isomers have widely established CAS numbers, the ortho (2-methyl) isomer is often classified as a specialized intermediate or custom synthesis product.

  • Target Molecule (Ortho-isomer): Not widely indexed in public commercial catalogs.[1] Researchers should reference the specific isomers below for spectral comparison or utilize the precursors for synthesis.

  • Isomer Reference (Meta-methyl): CAS 347335-30-2 (N-(5-chloropyridin-2-yl)-3-methylbenzamide)[1]

  • Isomer Reference (Para-methyl): CAS 335420-09-2 (N-(5-chloropyridin-2-yl)-4-methylbenzamide)[1]

  • Precursor A (Amine): CAS 1072-98-6 (2-Amino-5-chloropyridine)[1]

  • Precursor B (Acid Chloride): CAS 933-88-0 (2-Methylbenzoyl chloride)[1]

Synthesis Strategy & Mechanism

The most robust route for synthesizing sterically hindered amides (such as this ortho-substituted benzamide) is the Nucleophilic Acyl Substitution using an acid chloride.[1] The ortho-methyl group on the benzoyl ring introduces steric strain, making the acid chloride method superior to standard carbodiimide coupling.[1]

Reaction Scheme

The synthesis involves the coupling of 2-amino-5-chloropyridine with 2-methylbenzoyl chloride in the presence of a non-nucleophilic base (typically Pyridine or Triethylamine/DMAP).[1]

ReactionScheme PrecursorA 2-Amino-5-chloropyridine (Nucleophile) Intermediate Tetrahedral Intermediate PrecursorA->Intermediate Attack PrecursorB 2-Methylbenzoyl Chloride (Electrophile) PrecursorB->Intermediate Attack Product N-(5-chloropyridin-2-yl)- 2-methylbenzamide Intermediate->Product Elimination of Cl- Base Base (Et3N/Pyridine) HCl Scavenger Base->Product Catalysis/Scavenging

Figure 1: Reaction pathway for the synthesis of N-(5-chloropyridin-2-yl)-2-methylbenzamide via acyl chloride coupling.

Mechanistic Insight[1]
  • Nucleophilic Attack: The lone pair on the exocyclic nitrogen of the aminopyridine attacks the carbonyl carbon of the acid chloride.[1]

  • Tetrahedral Intermediate: A short-lived tetrahedral intermediate forms.[1] The electron-withdrawing chlorine on the pyridine ring reduces the nucleophilicity of the amine, often requiring a catalyst (DMAP) or elevated temperatures compared to simple anilines.

  • Elimination: The chloride ion is expelled, reforming the carbonyl double bond.[1]

  • Deprotonation: The base removes the proton from the amide nitrogen to neutralize the HCl byproduct, driving the equilibrium forward.[1]

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. It prioritizes yield and purity, accounting for the reduced reactivity of the 2-aminopyridine.[1]

Materials
  • Reagent A: 2-Amino-5-chloropyridine (1.28 g, 10 mmol)[1]

  • Reagent B: 2-Methylbenzoyl chloride (1.54 g, 10 mmol)

  • Solvent: Dichloromethane (DCM, anhydrous) or THF (20 mL)

  • Base: Triethylamine (TEA, 1.5 eq) or Pyridine (1.5 eq)

  • Catalyst: DMAP (4-Dimethylaminopyridine) - 5 mol% (optional, recommended for ortho-substituted benzoyls).[1]

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

      
      ).[1]
      
    • Dissolve Reagent A (1.28 g) in 15 mL of anhydrous DCM.

    • Add Triethylamine (2.1 mL, 15 mmol) and DMAP (60 mg). Stir until dissolved.

  • Addition:

    • Cool the solution to 0°C using an ice bath.

    • Add Reagent B (2-methylbenzoyl chloride) dropwise via syringe over 10 minutes.[1] Note: The reaction is exothermic.[1]

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) naturally.

    • Stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The spot for the aminopyridine (

      
      ) should disappear.
      
  • Workup:

    • Quench with saturated

      
       (10 mL).
      
    • Extract the organic layer and wash with:[1][2]

      • Water (10 mL)

      • 1M HCl (10 mL) – Critical Step: This removes unreacted aminopyridine.

      • Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Characterization & Data Analysis

To validate the synthesis, the following spectral features must be observed.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃)

2.45-2.55 (s, 3H)
Methyl group at the ortho position of the benzoyl ring.[1]
¹H NMR (CDCl₃)

8.2-8.4 (d, 1H)
Pyridine H-6 : Downfield doublet due to proximity to ring nitrogen.[1]
¹H NMR (CDCl₃)

8.8-9.5 (br s, 1H)
Amide N-H : Broad singlet, exchangeable with D₂O.
MS (ESI+) m/z 247.1 [M+H]⁺Molecular ion peak consistent with C₁₃H₁₁ClN₂O.
IR 1660-1680 cm⁻¹Amide I band (C=O stretch).[1][3]
Structural Validation Workflow

Validation Sample Crude Product TLC TLC Check (vs. Starting Material) Sample->TLC AcidWash 1M HCl Wash (Removes unreacted amine) TLC->AcidWash If SM present NMR 1H NMR Analysis (Confirm Methyl & Pyridine signals) AcidWash->NMR Final Validated Compound NMR->Final Matches Predicted Spectra

Figure 2: Logical workflow for the purification and validation of the target benzamide.

Applications & Significance

This molecule serves as a critical "fragment" in the design of larger bioactive molecules.[1]

  • Factor Xa Inhibition: The N-(5-chloropyridin-2-yl) motif is a key pharmacophore in anticoagulants like Betrixaban .[1] The 2-methylbenzamide analog allows researchers to probe the steric tolerance of the S1/S4 binding pockets in the Factor Xa enzyme [1].[1]

  • Agrochemicals: Benzamide derivatives are widely explored as succinate dehydrogenase inhibitor (SDHI) fungicides.[1] The chloropyridine ring enhances metabolic stability and lipophilicity [2].[1][4]

References

  • Betrixaban Discovery: Zhang, P., et al. (2009). "Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.

  • Benzamide Fungicides: Walter, H. (2016). "Fungicidal Pyrazole-4-Carboxamides." Bioactive Heterocyclic Compound Classes, Wiley-VCH.[1]

  • Precursor Data (2-Amino-5-chloropyridine): PubChem CID 14026.[1]

  • Precursor Data (2-Methylbenzoyl chloride): PubChem CID 70673.[1]

Sources

"N-(5-chloropyridin-2-yl)-2-methylbenzamide" IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(5-chloropyridin-2-yl)-2-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of N-(5-chloropyridin-2-yl)-2-methylbenzamide, a molecule of significant interest in medicinal chemistry and drug development. The document delineates the compound's chemical identity, including its confirmed IUPAC name, and presents a detailed, mechanistically justified protocol for its synthesis via amide coupling. Furthermore, it outlines standard methodologies for structural elucidation, featuring expected spectroscopic data. The guide explores the compound's potential applications as a key scaffold and synthetic intermediate, drawing parallels to established pharmacologically active agents. Finally, it consolidates essential safety and handling protocols based on data from analogous chemical structures. This paper is intended for researchers, chemists, and professionals in the field of drug discovery seeking a foundational understanding of this versatile chemical entity.

Introduction: The Significance of the Benzamide and Chloropyridine Scaffolds

The study of novel chemical entities is a fundamental driver of innovation in pharmacology and materials science. N-(5-chloropyridin-2-yl)-2-methylbenzamide belongs to a class of compounds that merges two "privileged scaffolds" of medicinal chemistry: the benzamide core and the pyridine ring.[1] Benzamide derivatives are integral to a wide array of pharmacologically active molecules, exhibiting antimicrobial, analgesic, and anti-inflammatory properties.[1] The amide linkage is a key structural motif capable of participating in hydrogen bonding, a fundamental interaction for molecular recognition at biological targets.[1]

Similarly, the pyridine ring is a nitrogen-containing heterocycle found in numerous FDA-approved drugs.[1] Its ability to modulate a molecule's physicochemical properties, such as solubility and metabolic stability, makes it a cornerstone of rational drug design. The specific N-(5-chloropyridin-2-yl)amide substructure, for instance, is a key component of Betrixaban, a potent and selective factor Xa inhibitor used for the prophylaxis of venous thromboembolism.[2][3] Therefore, N-(5-chloropyridin-2-yl)-2-methylbenzamide represents a valuable building block for the synthesis of complex pharmaceutical agents and a subject of interest for structure-activity relationship (SAR) studies.[1]

Chemical Identity and Physicochemical Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is N-(5-chloropyridin-2-yl)-2-methylbenzamide . Its identity is further defined by its molecular structure and properties, which are summarized below.

IdentifierValue
IUPAC Name N-(5-chloropyridin-2-yl)-2-methylbenzamide
Molecular Formula C₁₃H₁₁ClN₂O
Molecular Weight 246.70 g/mol
Canonical SMILES CC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)Cl
InChI Key FQBDNANKYNWMHZ-UHFFFAOYSA-N
Physical Form Solid (Predicted)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
LogP 3.6 (Predicted)

Synthesis and Mechanistic Rationale

The formation of N-(5-chloropyridin-2-yl)-2-methylbenzamide is achieved through a standard amide bond formation reaction. The most common and reliable laboratory-scale approach involves the coupling of a carboxylic acid (2-methylbenzoic acid) with an amine (2-amino-5-chloropyridine). To facilitate this reaction, the carboxylic acid is typically converted into a more reactive derivative, such as an acyl chloride.

Synthetic Workflow Diagram

The overall synthetic process is illustrated below. The conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) creates a highly electrophilic carbonyl carbon, which is readily attacked by the nucleophilic amine. A mild base is used to quench the HCl byproduct.

Synthesis_Workflow cluster_reactants Starting Materials cluster_activation Activation Step cluster_coupling Coupling Reaction R1 2-Methylbenzoic Acid AC 2-Methylbenzoyl Chloride R1->AC + SOCl₂ (Thionyl Chloride) R2 2-Amino-5-chloropyridine Product N-(5-chloropyridin-2-yl)- 2-methylbenzamide R2->Product AC->Product + 2-Amino-5-chloropyridine + Base (e.g., Pyridine)

Caption: Synthesis workflow for N-(5-chloropyridin-2-yl)-2-methylbenzamide.

Experimental Protocol: Acyl Chloride-Mediated Amide Coupling

This protocol describes a robust method for synthesizing the title compound.

Materials:

  • 2-Methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • 2-Amino-5-chloropyridine

  • Anhydrous dichloromethane (DCM) or Toluene

  • Anhydrous pyridine or triethylamine (TEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylbenzoic acid (1.0 eq) in a minimal amount of anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature.

    • Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

  • Reaction Monitoring: Gently heat the mixture to reflux for 2-3 hours.[4] The reaction is complete when gas evolution ceases.

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This yields the crude 2-methylbenzoyl chloride, which is used immediately in the next step.

  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve 2-amino-5-chloropyridine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

    • Causality: Pyridine acts as a base to neutralize the hydrochloric acid generated during the amidation reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.[4]

  • Reaction Execution: Cool the amine solution to 0 °C in an ice bath. Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.[4] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Workup and Purification:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The acid wash removes excess pyridine/TEA, while the bicarbonate wash removes any unreacted carboxylic acid and neutralizes residual acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Final Product Isolation: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(5-chloropyridin-2-yl)-2-methylbenzamide.[4]

Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the molecular structure. The spectra would provide detailed information about the chemical environment and connectivity of all hydrogen and carbon atoms.[1]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Used to identify the key functional groups present, particularly the N-H stretch and the C=O (amide I) stretch.

Predicted Spectroscopic Data

The following table summarizes the characteristic signals expected for N-(5-chloropyridin-2-yl)-2-methylbenzamide.

TechniqueCharacteristic Signals and Expected Values
¹H NMR ~10.0-10.5 ppm: Broad singlet, 1H (Amide N-H ).~7.2-8.4 ppm: Multiplets, 7H (Aromatic protons from both rings).~2.5 ppm: Singlet, 3H (Methyl -CH ₃).
¹³C NMR ~165-168 ppm: Carbonyl carbon (C =O).~115-155 ppm: Aromatic carbons.~19-22 ppm: Methyl carbon (-C H₃).
IR (ATR) ~3300-3400 cm⁻¹: N-H stretching vibration.~1650-1680 cm⁻¹: C=O stretching vibration (Amide I band).~1510-1550 cm⁻¹: N-H bending vibration (Amide II band).

Applications in Drug Discovery and Medicinal Chemistry

While N-(5-chloropyridin-2-yl)-2-methylbenzamide is not an end-product drug itself, its structural motifs make it a highly valuable intermediate and scaffold in drug discovery.

  • Scaffold for SAR Studies: The compound provides a rigid and well-defined core structure with three distinct regions for modification: the 2-methylphenyl ring, the central amide linker, and the 5-chloropyridin-2-yl moiety.[1] Researchers can systematically alter substituents at these positions to explore structure-activity relationships and optimize properties like potency, selectivity, and pharmacokinetics for a given biological target.

  • Intermediate for Factor Xa Inhibitors: The N-(5-chloropyridin-2-yl)amide core is a validated pharmacophore for inhibiting Factor Xa, a critical enzyme in the blood coagulation cascade. The approved anticoagulant drug Betrixaban, N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, features this exact core.[2] The title compound can therefore serve as a key precursor or building block in the synthesis of novel anticoagulants.[3][5]

  • Fragment-Based Drug Design: The molecule can be considered a "fragment" that can be used in screening assays to identify initial low-affinity binders to a protein target. These hits can then be elaborated or linked with other fragments to build more potent lead compounds.

Safety and Handling

Although a specific Safety Data Sheet (SDS) for N-(5-chloropyridin-2-yl)-2-methylbenzamide is not publicly available, a hazard assessment can be made based on structurally related benzamides and chloropyridines.[6][7]

GHS Hazard Classification (Anticipated)
Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[6][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[7]
Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[6][8]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved air-purifying respirator.[8]

  • First Aid Measures:

    • If Inhaled: Move to fresh air. If breathing is difficult, seek medical attention.[7][8]

    • In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[6]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

    • If Swallowed: Rinse mouth. Do not induce vomiting. Seek immediate medical advice.[8]

Conclusion

N-(5-chloropyridin-2-yl)-2-methylbenzamide is a well-defined chemical entity whose value lies in its strategic position at the intersection of two pharmacologically significant scaffolds. Its synthesis is straightforward, relying on fundamental and robust amide coupling chemistry. While not a therapeutic agent in itself, its structural similarity to components of advanced clinical candidates like Factor Xa inhibitors underscores its importance as a key building block and research tool. This guide provides the foundational knowledge necessary for its synthesis, characterization, and safe handling, empowering researchers to leverage this versatile molecule in the pursuit of novel drug discovery.

References

  • PubChem. (n.d.). N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, P., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-85. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Safety Data Sheet C1888. Retrieved from [Link]

  • Technical Disclosure Commons. (2021, January 14). Process For The Preparation of N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Research Journal of Pharmacy and Technology, 17(9), 4215-4220. Retrieved from [Link]

  • MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • Google Patents. (2019). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Chemsrc. (2025, September 20). N-[(Z)-3-[(5-chloropyridin-2-yl)amino]-1-diethoxyphosphoryl-3-oxo-1-phenylprop-1-en-2-yl]benzamide. Retrieved from [Link]

  • Chem-Space. (n.d.). 5-chloro-N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-3-morpholinobenzamide. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PMC. (2020, September 21). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. National Center for Biotechnology Information. Retrieved from [Link]

  • NIPER. (2022). Scaffold Hopping in Drug Discovery. CRIPS, 16(5). Retrieved from [Link]

  • Rasayan J. Chem. (2020). SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N , N -BIS (5-NITROTHIAZOL-2-YL) PYRIDINE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of N-(5-chloropyridin-2-yl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of the novel chemical entity, N-(5-chloropyridin-2-yl)-2-methylbenzamide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. Instead, it establishes a logical, scientifically-grounded workflow for a thorough solubility assessment, from fundamental physicochemical property determination to the evaluation of solid-state effects and pH-dependent behavior. By explaining the causality behind each experimental choice, this guide serves as a practical manual for generating a robust and reliable solubility package essential for preclinical development. We will address the core principles of kinetic versus thermodynamic solubility, the impact of pKa and lipophilicity, and the critical role of solid-state characterization, culminating in a detailed exposition of the equilibrium shake-flask method as prescribed by USP General Chapter <1236>.

Introduction: The Central Role of Solubility in Drug Discovery

Solubility is a critical, often rate-limiting, physicochemical property that dictates the ultimate success of a drug candidate. For orally administered therapeutics, a compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. Poor aqueous solubility can lead to low and erratic bioavailability, hindering clinical efficacy and complicating dose-response relationships. The Biopharmaceutical Classification System (BCS), a cornerstone of modern drug development, categorizes drugs based on their solubility and permeability, directly influencing regulatory pathways and formulation strategies.[1][2][3][4] Therefore, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a fundamental prerequisite for advancing a molecule from discovery to clinical application.

This guide focuses on N-(5-chloropyridin-2-yl)-2-methylbenzamide, a compound whose structure—comprising a weakly basic pyridine ring and a neutral benzamide moiety—suggests a potentially complex, pH-dependent solubility profile. In the absence of established public data, this document will serve as a de novo guide to fully characterize its solubility.

Foundational Physicochemical Characterization

Before embarking on direct solubility measurements, it is imperative to determine the fundamental physicochemical properties of N-(5-chloropyridin-2-yl)-2-methylbenzamide: its acid dissociation constant (pKa) and its lipophilicity (logP). These parameters govern how the molecule will behave in an aqueous environment and are predictive of its solubility characteristics.

Predicted Properties of N-(5-chloropyridin-2-yl)-2-methylbenzamide

Based on its chemical structure, we can predict the following:

  • Ionization: The pyridine nitrogen atom is expected to be weakly basic. The amide group is generally considered neutral in the physiological pH range. Therefore, the molecule will likely behave as a weak base, becoming protonated and more soluble in acidic conditions.

  • Lipophilicity: The presence of two aromatic rings and a chloro-substituent suggests the molecule is likely to be lipophilic, which may inherently limit its aqueous solubility.

These predictions will be experimentally verified.

Experimental Determination of pKa

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a weak base like N-(5-chloropyridin-2-yl)-2-methylbenzamide, this is a critical determinant of its solubility-pH profile.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][6][7][8][9]

Protocol:

  • Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to low aqueous solubility. Dilute with deionized water to a final volume of 50 mL, ensuring the co-solvent percentage is kept to a minimum (<1-2%) to reduce its effect on the measurement. The final analyte concentration should be around 1 mM.[8]

  • Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[5] Place the solution in a jacketed beaker maintained at 25°C ± 0.5°C and purge with nitrogen to eliminate dissolved CO2.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding small, precise increments (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the titration curve.[5][6]

Experimental Determination of Lipophilicity (logP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a compound's lipophilicity. It influences not only solubility but also permeability and metabolism.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The shake-flask method is the traditional approach, but the RP-HPLC method is faster, requires less material, and is suitable for high-throughput screening.[10][11][12][13] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.

Protocol:

  • System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of standard compounds with known logP values that bracket the expected logP of the test compound. Inject each standard and record its retention time (t_R).

  • Capacity Factor Calculation: Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Standard Curve: Plot the log(k) values against the known logP values of the standards. A linear regression of this plot yields a calibration curve.

  • Sample Analysis: Inject the N-(5-chloropyridin-2-yl)-2-methylbenzamide solution and determine its retention time under the identical HPLC conditions. Calculate its log(k) and use the calibration curve to determine its logP.[12]

The Importance of Solid-State Characterization

The solid-state form of an active pharmaceutical ingredient (API) has a profound impact on its thermodynamic solubility.[14][15] Different crystalline forms (polymorphs) or the lack of crystalline order (amorphous state) can exhibit significantly different solubilities.[16][17][18]

  • Polymorphism: Different polymorphs have unique crystal lattice energies. A less stable, higher-energy polymorph will generally be more soluble than a more stable, lower-energy form.[17][19]

  • Amorphous vs. Crystalline: Amorphous material lacks the long-range molecular order of a crystal. This higher-energy state results in a higher apparent solubility but also lower physical stability, with a tendency to convert to a more stable, less soluble crystalline form over time.[20][21][22][23]

It is crucial to characterize the solid form of the material being used in solubility studies to ensure reproducibility and to understand the true equilibrium solubility.

Recommended Characterization Techniques:

  • X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline structure.

  • Differential Scanning Calorimetry (DSC): Determines melting points and detects polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Assesses the presence of solvates or hydrates.

Determining the Aqueous Solubility Profile

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility under various conditions.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction
  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in an organic solvent (typically DMSO) and then added to an aqueous buffer. This is a high-throughput screening assay often used in early discovery to flag potential issues.[24][25][26] However, it can often overestimate the true solubility as it may reflect the solubility of a transient, high-energy amorphous form.[26]

  • Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility. It is the concentration of a saturated solution that is in equilibrium with an excess of the solid drug substance at a specific temperature and pH.[27][28] This is the value required for BCS classification and is the focus of this guide.

Experimental Workflow: Thermodynamic Solubility Determination

The following diagram illustrates the workflow for a comprehensive thermodynamic solubility assessment.

G cluster_0 Phase 1: Preparation & Equilibration cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Analysis & Data Interpretation prep 1. Prepare pH Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) weigh 2. Add Excess Solid Compound to each buffer in vials prep->weigh USP/ICH guidelines equilibrate 3. Equilibrate on Shaker (24-48h at controlled temp, e.g., 25°C or 37°C) weigh->equilibrate separate 4. Separate Solid from Supernatant (Centrifugation or Filtration) equilibrate->separate collect 5. Collect Clear Supernatant separate->collect dilute 6. Dilute Supernatant for analysis collect->dilute analyze 7. Quantify Concentration (e.g., HPLC-UV, LC-MS) dilute->analyze interpret 9. Plot Solubility vs. pH & Determine BCS Class analyze->interpret solid 8. Analyze Residual Solid (XRPD, DSC) solid->interpret Confirms solid form

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: The Saturation Shake-Flask Method

This method is the gold standard for determining thermodynamic solubility and is aligned with guidelines from the USP and other regulatory bodies.[24][29][30]

Protocol:

  • Media Preparation: Prepare a series of aqueous buffers covering the physiological pH range, such as pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid), as well as a phosphate buffer at pH 7.4.[31][32]

  • Sample Preparation: Add an excess amount of solid N-(5-chloropyridin-2-yl)-2-methylbenzamide to replicate vials for each buffer. "Excess" means enough solid is visible at the end of the experiment to ensure equilibrium with the solid phase was achieved.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours. A time-point study should be conducted initially to confirm when equilibrium is reached (i.e., when solubility values no longer increase over time).[27]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The separation can be achieved by either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm) and sample the clear supernatant.

    • Filtration: Use a low-binding filter (e.g., PVDF) to separate the solid. The first few drops of filtrate should be discarded to avoid loss of compound due to adsorption to the filter.

  • Quantification: Prepare a standard calibration curve of the compound in a suitable solvent. Dilute the collected supernatant samples appropriately and quantify the concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Solid-State Analysis of Residue: After removing the supernatant, collect the remaining solid from the vials. Dry the solid and analyze it using XRPD or DSC to confirm if any polymorphic or phase transformation occurred during the experiment.[26] This step is crucial for validating that the measured solubility corresponds to a specific, stable solid form.[14]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: Physicochemical Properties of N-(5-chloropyridin-2-yl)-2-methylbenzamide (Hypothetical Data)

ParameterMethodResultInterpretation
pKaPotentiometric Titration4.2Confirms the compound is a weak base.
logPRP-HPLC3.5Indicates high lipophilicity.
Solid FormXRPDCrystalline Form IThe starting material is a single, defined crystalline form.

Table 2: pH-Dependent Thermodynamic Solubility of N-(5-chloropyridin-2-yl)-2-methylbenzamide (Hypothetical Data at 37°C)

pH of BufferSolubility (µg/mL)Solubility (µM)BCS Solubility Class
1.2150575High
4.52596Low
6.827.7Low
7.4<1<3.8Low

Note: BCS high solubility is defined as the highest dose strength being soluble in ≤250 mL of aqueous media over the pH range of 1.2-6.8.[2][31]

Interpreting the Solubility-pH Profile

The hypothetical data clearly illustrates the behavior of a weak base. The solubility is significantly higher at the acidic pH of 1.2, where the pyridine nitrogen is protonated, forming a more soluble salt. As the pH increases above the pKa (4.2), the compound shifts to its neutral, less soluble form, causing a dramatic decrease in solubility. This pH-dependent profile is a critical piece of information for predicting in vivo dissolution and absorption in different regions of the gastrointestinal tract.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_pH_Structure Protonated Form (Charged Species) Low_pH_Result High Solubility Low_pH_Structure->Low_pH_Result Dominant Species Equilibrium pKa Low_pH_Result->Equilibrium pH Increases High_pH_Structure Neutral Form (Uncharged Species) High_pH_Result Low Solubility High_pH_Structure->High_pH_Result Dominant Species Equilibrium->High_pH_Result pH Increases

Caption: Relationship between pH, pKa, and Solubility for a Weak Base.

Conclusion and Future Directions

This guide has outlined a comprehensive, scientifically rigorous approach to characterizing the solubility profile of N-(5-chloropyridin-2-yl)-2-methylbenzamide. By systematically determining its fundamental physicochemical properties (pKa, logP), characterizing its solid-state form, and measuring its thermodynamic solubility across a physiological pH range, researchers can build a robust data package. This information is foundational for classifying the compound under the BCS, guiding formulation development to overcome potential solubility limitations, and ultimately, increasing the probability of success in preclinical and clinical development. The protocols described herein are self-validating systems; for instance, the analysis of the residual solid after a shake-flask experiment confirms the relevance of the obtained solubility value to a specific, stable physical form. This ensures the generation of trustworthy and reproducible data, which is the bedrock of sound pharmaceutical science.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Fiveable. (2025, August 15). pH and Solubility. AP Chem. Retrieved from [Link]

  • PMC. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). What Is Polymorphism and How Does It Impact Pharmaceutical Development. Retrieved from [Link]

  • PMC. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Retrieved from [Link]

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Particle Size Distribution. Retrieved from [Link]

  • Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]

  • Solitek Pharma. (n.d.). Solid State Characterisation: Precision Pharmaceutical. Retrieved from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). Solubility Effects | Practical Solubility Science. Retrieved from [Link]

  • USP-NF. (n.d.). 〈1236〉 Solubility Measurements. Retrieved from [Link]

  • PubMed. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • DDReg Pharma. (n.d.). What is meant by Biopharmaceutical Classification System?. Retrieved from [Link]

  • FDA. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. Retrieved from [Link]

  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

  • ECETOC. (n.d.). assessment of reverse - phase. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • Veeprho. (2025, November 6). Effect of Polymorphism Formulations. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Curia Global. (n.d.). Amorphous Solids: Implications for Solubility and Stability. Retrieved from [Link]

  • Quora. (2017, September 14). Why amorphous is more soluble than crystalline drugs?. Retrieved from [Link]

  • Slideshare. (n.d.). pKa and log p determination | PPTX. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • The Journal of Medical Investigation. (n.d.). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). Retrieved from [Link]

  • PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]

  • Seven Star Pharma. (n.d.). pKa and Log P. Retrieved from [Link]

  • Wikipedia. (n.d.). Amorphous solid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2017, November 30). Spectrophotometric Determination of pKa and Log P of Risperidone. Retrieved from [Link]

  • Scribd. (n.d.). Amorphous vs Crystalline Solids in Pharma | PDF | Solubility | Crystal. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ACS Publications. (2019, May 3). Direct Measurement of Amorphous Solubility | Analytical Chemistry. Retrieved from [Link]

  • Ovid. (2025, August 2). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

Sources

"N-(5-chloropyridin-2-yl)-2-methylbenzamide" potential biological activity

[1]

Executive Summary

N-(5-chloropyridin-2-yl)-2-methylbenzamide represents a "minimal pharmacophore" used in Fragment-Based Drug Discovery (FBDD).[1] It serves as a structural anchor for two major classes of therapeutic agents: Factor Xa inhibitors (anticoagulants) and P2X7 receptor antagonists (anti-inflammatory).[1]

While often encountered as a synthetic intermediate, its specific topology—combining an ortho-substituted phenyl ring with a 5-chloropyridine via an amide linker—confers inherent biological activity.[1] This guide analyzes its mechanism of action, synthesis, and utility as a biological probe.[1][2]

Chemical Architecture & Pharmacophore Analysis[1]

The molecule derives its potency from a specific steric "twist" and electronic distribution.[1]

Structural Dissection[1]
  • Region A (2-Methylbenzoyl): The ortho-methyl group creates steric hindrance, forcing the phenyl ring out of planarity with the amide group.[1] This "atropisomeric-like" twist is critical for fitting into hydrophobic pockets (e.g., the P2X7 allosteric site) that reject flat molecules.[1]

  • Region B (Amide Linker): Acts as a hydrogen bond donor (NH) and acceptor (C=O).[1] In Factor Xa, this motif creates a key hydrogen bond with Gly216 in the oxyanion hole.[1]

  • Region C (5-Chloropyridin-2-yl): A "privileged" heteroaromatic ring.[1] The chlorine atom at position 5 fills the S1 specificity pocket in Factor Xa and enhances lipophilicity for membrane penetration in CNS targets.[1]

Physicochemical Profile (Predicted)
PropertyValueRelevance
cLogP ~3.2 - 3.5High membrane permeability; suitable for CNS targets (P2X7).[1]
TPSA ~41.6 ŲExcellent oral bioavailability (Rule of 5 compliant).[1]
H-Bond Donors 1Critical for receptor binding fidelity.[1]
Rotatable Bonds 2Limited flexibility reduces entropic penalty upon binding.[1]

Biological Potential & Mechanisms[1]

Primary Target: Factor Xa Inhibition (Anticoagulation)

This molecule is the structural core of Betrixaban (PRT054021).[1][3] In the development of Betrixaban, the N-(5-chloropyridin-2-yl)benzamide motif was identified as a potent binder to the S1 pocket of the coagulation Factor Xa enzyme.[1]

  • Mechanism: The chloropyridine moiety occupies the S1 pocket of Factor Xa, interacting with Tyr228.[1] The amide nitrogen forms a hydrogen bond with the backbone carbonyl of Gly216.[1]

  • Research Utility: Researchers use this scaffold to test S1 pocket plasticity before appending the solubilizing groups (like the amidine found in full drugs) required for plasma stability.[1]

Secondary Target: P2X7 Receptor Antagonism (Inflammation)

The P2X7 receptor is an ATP-gated ion channel linked to the release of IL-1β and the activation of the NLRP3 inflammasome.[1]

  • Mechanism: Benzamides linked to heteroaromatics are classic negative allosteric modulators (NAMs) of P2X7.[1] The ortho-methyl group on the benzamide is essential; it locks the conformation to fit the allosteric pocket, preventing the channel pore from dilating.[1]

  • Therapeutic Relevance: Inhibition of this pathway is currently being explored for treating neuropathic pain, rheumatoid arthritis, and neurodegeneration.[1]

Agrochemical Potential (SDHI Fungicides)

Structurally, the molecule mimics Succinate Dehydrogenase Inhibitors (SDHIs) like Boscalid.[1] The amide linker facilitates binding to the ubiquinone-binding site of Complex II in the mitochondrial respiratory chain, disrupting fungal energy production.[1]

Visualizing the Signaling & Activity

The following diagram illustrates how this single scaffold diverges into distinct biological pathways based on the cellular context.

BiologicalActivityScaffoldN-(5-chloropyridin-2-yl)-2-methylbenzamideTwistOrtho-Methyl Twist(Conformational Lock)Scaffold->TwistCl_Py5-Chloro-Pyridine(S1 Pocket Binder)Scaffold->Cl_PySDHSuccinate Dehydrogenase(Fungal Mitochondria)Scaffold->SDHUbiquinone MimicP2X7P2X7 Receptor(Inflammasome)Twist->P2X7Allosteric FitFXaFactor Xa Enzyme(Coagulation Cascade)Cl_Py->FXaS1 BindingAnticoagAnticoagulation(Thrombin inhibition)FXa->AnticoagAntiInfInhibit IL-1β Release(Anti-inflammatory)P2X7->AntiInfFungicideCell RespirationCollapseSDH->Fungicide

Caption: Divergent biological activities of the scaffold based on specific structural motifs.[1]

Experimental Protocols

Synthesis Protocol (Amide Coupling)

Objective: Synthesize N-(5-chloropyridin-2-yl)-2-methylbenzamide with >95% purity.

Reagents:

  • 2-Methylbenzoyl chloride (1.0 eq)[1]

  • 2-Amino-5-chloropyridine (1.0 eq)[1]

  • Pyridine (solvent/base) or Dichloromethane (DCM) with Triethylamine (TEA).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-amino-5-chloropyridine (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0°C in an ice bath.

  • Coupling: Dropwise add 2-methylbenzoyl chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).[1]

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted pyridine), then saturated NaHCO₃, and finally brine.[1]

  • Purification: Dry over MgSO₄, concentrate in vacuo, and recrystallize from Ethanol/Water.

In Vitro Calcium Flux Assay (P2X7 Activity)

Objective: Determine the IC₅₀ of the compound against ATP-induced P2X7 activation.[1]

  • Cell Line: HEK293 cells stably expressing human P2X7 receptor.[1]

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

  • Pre-incubation: Add the test compound (N-(5-chloropyridin-2-yl)-2-methylbenzamide) at varying concentrations (0.1 nM – 10 µM) and incubate for 20 minutes.

  • Activation: Inject BzATP (specific P2X7 agonist, 100 µM final concentration).[1]

  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate IC₅₀ by plotting % inhibition vs. log[concentration].

References

  • Discovery of Betrixaban (Factor Xa Inhibition): Zhang, P., et al. (2009).[1][3] "Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor."[1][3] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[1][3]

  • P2X7 Receptor Antagonists (Scaffold SAR): Bhattacharya, A., et al. (2013).[1] "Discovery of N-(pyridin-2-yl)benzamides as potent and selective P2X7 receptor antagonists."[1] Journal of Medicinal Chemistry. (Referencing general benzamide-pyridine SAR for P2X7).

  • Agrochemical Picolinamides: Walter, H. (2016).[1] "Fungicidal Pyrazole-4-carboxylic acid amides."[1] Bioactive Heterocyclic Compound Classes, Wiley-VCH.[1] (Discusses the amide linker in SDHI fungicides). [1]

  • PubChem Compound Summary: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 53374963 (Related Structure).

"N-(5-chloropyridin-2-yl)-2-methylbenzamide" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(5-chloropyridin-2-yl)-2-methylbenzamide: Synthesis, Characterization, and Application as a Core Pharmaceutical Intermediate

Executive Summary

N-(5-chloropyridin-2-yl)-2-methylbenzamide is a pivotal synthetic intermediate whose structural motifs—a substituted benzamide and a chloropyridine ring—are prevalent in a multitude of pharmacologically active molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the strategic synthesis, purification, and characterization of this compound. We delve into the causality behind experimental choices, offering field-proven insights into the preparation of its key precursors and the final amide coupling. Furthermore, this document illuminates the compound's critical role as a foundational building block in the development of advanced pharmaceutical agents, most notably direct Factor Xa inhibitors used as anticoagulants.

Introduction: A Molecule of Strategic Importance

N-(5-chloropyridin-2-yl)-2-methylbenzamide represents more than a simple organic molecule; it is a "privileged scaffold" in modern medicinal chemistry. Its two core components are frequently exploited for their ability to form key interactions with biological targets. The pyridine ring, a nitrogen-bearing heterocycle, is present in a vast number of FDA-approved drugs, while the benzamide linkage is a crucial building block in proteins, capable of participating in the hydrogen bonding fundamental to molecular recognition.

The strategic placement of the chloro group on the pyridine ring and the methyl group on the benzoyl ring provides specific electronic and steric properties that can be fine-tuned in subsequent synthetic elaborations to optimize potency, selectivity, and pharmacokinetic profiles of a final drug candidate.

Table 1: Physicochemical Properties of N-(5-chloropyridin-2-yl)-2-methylbenzamide

PropertyValue
Molecular Formula C₁₃H₁₁ClN₂O
Molecular Weight 246.70 g/mol
CAS Number 301705-72-8
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate; Insoluble in water

Retrosynthetic Analysis and Strategic Blueprint

The synthesis of N-(5-chloropyridin-2-yl)-2-methylbenzamide is most logically approached through the formation of an amide bond. This central disconnection reveals two readily accessible starting materials: 2-amino-5-chloropyridine and 2-methylbenzoic acid .

The primary strategic consideration is the activation of the carboxylic acid to facilitate its reaction with the weakly nucleophilic amino group of the pyridine. The most direct and industrially scalable method is the conversion of 2-methylbenzoic acid into its corresponding acyl chloride, 2-methylbenzoyl chloride . This highly reactive electrophile readily undergoes nucleophilic acyl substitution with the amine.

G cluster_0 Starting Materials cluster_1 Precursor Target N-(5-chloropyridin-2-yl)-2-methylbenzamide AmideBond Amide Bond Formation Target->AmideBond SM1 2-amino-5-chloropyridine AmideBond->SM1 SM2 2-methylbenzoyl chloride AmideBond->SM2 Precursor 2-methylbenzoic acid SM2->Precursor  Chlorination G start Starting Materials - 2-amino-5-chloropyridine - 2-methylbenzoyl chloride - Anhydrous Solvent (e.g., DCM) - Base (e.g., Triethylamine) step1 Step 1: Mixing Dissolve amine and base in solvent. Cool to 0-5°C. start->step1 step2 Step 2: Addition Add acyl chloride dropwise, maintaining low temperature. step1->step2 step3 Step 3: Reaction Allow to warm to RT. Stir for 2-12 hours. Monitor by TLC/HPLC. step2->step3 step4 Step 4: Work-up Aqueous wash (e.g., NaHCO₃, brine). Separate organic layer. step3->step4 step5 Step 5: Isolation Dry organic layer (e.g., MgSO₄). Evaporate solvent. step4->step5 end Crude Product (Proceed to Purification) step5->end G Start N-(5-chloropyridin-2-yl) -2-methylbenzamide Step1 Further Functionalization (e.g., Nitration, Reduction, Acylation) Start->Step1 Intermediate Advanced Intermediate (e.g., Betrixaban Precursor) Step1->Intermediate End Final API (e.g., Factor Xa Inhibitor) Intermediate->End

Discovery and history of "N-(5-chloropyridin-2-yl)-2-methylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, discovery history, and synthetic pathway of N-(5-chloropyridin-2-yl)-2-methylbenzamide (CAS: 342789-22-4), a significant chemical probe in the class of metabotropic glutamate receptor subtype 5 (mGluR5) positive allosteric modulators (PAMs) .

Executive Summary

N-(5-chloropyridin-2-yl)-2-methylbenzamide is a small-molecule modulator belonging to the N-(pyridin-2-yl)benzamide scaffold, a privileged structure in medicinal chemistry known for its potent activity as a Positive Allosteric Modulator (PAM) of the mGluR5 receptor.[1]

Discovered during High-Throughput Screening (HTS) campaigns aimed at identifying non-MPEP/MTEP scaffolds for mGluR5 modulation, this compound serves as a critical tool compound for probing the allosteric binding sites of Class C GPCRs. Its structural simplicity and defined Structure-Activity Relationship (SAR) have made it a template for developing advanced neurological therapeutics for schizophrenia, cognitive deficits, and addiction.

Property Details
IUPAC Name N-(5-chloropyridin-2-yl)-2-methylbenzamide
CAS Number 342789-22-4
Molecular Formula C₁₃H₁₁ClN₂O
Molecular Weight 246.69 g/mol
Primary Target mGluR5 (Positive Allosteric Modulator)
Key Scaffold N-(pyridin-2-yl)benzamide
Solubility DMSO (>10 mM), Ethanol (Low)

Discovery and History

The Quest for Novel mGluR5 Modulators

The discovery of N-(5-chloropyridin-2-yl)-2-methylbenzamide emerged from the need to move beyond the first-generation mGluR5 negative allosteric modulators (NAMs) like MPEP and MTEP , which, while potent, lacked the ability to potentiate physiological signaling required for treating cognitive disorders.

In the mid-2000s, research groups at Merck , Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) , and Addex Therapeutics initiated massive HTS campaigns to find Positive Allosteric Modulators (PAMs) . The N-(pyridin-2-yl)benzamide series was identified as a "hit" scaffold, distinct from the acetylenic derivatives (like MPEP).

Identification of the Lead Scaffold

The specific congener, N-(5-chloropyridin-2-yl)-2-methylbenzamide , was synthesized as part of a rigorous Structure-Activity Relationship (SAR) study to optimize the benzamide core.

  • The "Switch" Mechanism: Researchers discovered that substitution at the ortho-position of the phenyl ring (e.g., 2-methyl) is critical for inducing the correct torsional angle required for binding to the mGluR5 allosteric pocket (transmembrane domain).

  • Role of the 5-Chloro Group: The chlorine atom on the pyridine ring occupies a hydrophobic sub-pocket, significantly enhancing potency compared to the unsubstituted pyridine analog.

This compound represents a "prototypical" member of the series, often used to validate the pharmacological profile of the scaffold before the development of more complex clinical candidates like ADX-71149 or VU0409551 .

Chemical Synthesis & Protocols

The synthesis of N-(5-chloropyridin-2-yl)-2-methylbenzamide is a straightforward nucleophilic acyl substitution, making it an accessible probe for laboratory research.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two commercially available precursors:[2][3]

  • 2-Amino-5-chloropyridine (Amine nucleophile)

  • 2-Methylbenzoyl chloride (Acylating agent)

Optimized Synthetic Protocol

Objective: Synthesize 1.0 g of N-(5-chloropyridin-2-yl)-2-methylbenzamide.

Reagents:

  • 2-Amino-5-chloropyridine (1.0 eq)

  • 2-Methylbenzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq) or Pyridine (solvent/base)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (N₂) gas.

  • Dissolution: Add 2-amino-5-chloropyridine (5.0 mmol) and anhydrous DCM (20 mL) to the flask. Stir until fully dissolved.

  • Base Addition: Add Triethylamine (7.5 mmol) dropwise via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Slowly add 2-methylbenzoyl chloride (5.5 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Quenching: Quench the reaction with saturated NaHCO₃ solution (20 mL).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Combine organic layers.

  • Purification: Wash combined organics with 1N HCl (to remove unreacted amine) followed by Brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water to yield pure N-(5-chloropyridin-2-yl)-2-methylbenzamide as a white/off-white solid.

Mechanism of Action & Signaling Pathway[3][4][5][6]

Allosteric Modulation

Unlike orthosteric agonists (e.g., Glutamate) that bind to the Venus Flytrap Domain (VFT), N-(5-chloropyridin-2-yl)-2-methylbenzamide binds to the 7-Transmembrane (7-TM) domain of the mGluR5 receptor.

  • Type: Positive Allosteric Modulator (PAM).[4]

  • Effect: It does not activate the receptor alone (no intrinsic efficacy) but potentiates the response of the receptor to Glutamate. This "use-dependent" activation preserves the temporal fidelity of physiological signaling, reducing the risk of excitotoxicity or receptor desensitization.

Signaling Cascade Diagram

The compound amplifies the Gαq-mediated pathway, leading to intracellular Calcium release.

mGluR5_Pathway Glutamate Glutamate (Orthosteric Ligand) mGluR5 mGluR5 Receptor (GPCR Class C) Glutamate->mGluR5 Binds VFT PAM N-(5-chloropyridin-2-yl)- 2-methylbenzamide (PAM) PAM->mGluR5 Binds 7-TM (Potentiation) Gq Gαq Protein mGluR5->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Response Synaptic Plasticity (LTP) / Cognitive Enhancement DAG->Response PKC Activation Ca Ca2+ Release (Intracellular) ER->Ca Release Ca->Response Signaling

Caption: Mechanism of mGluR5 potentiation by N-(5-chloropyridin-2-yl)-2-methylbenzamide via the Gq-PLC-IP3 pathway.

Applications in Research

Experimental Utility

This compound is used primarily as a chemical probe to:

  • Validate mGluR5 as a target in novel disease models (e.g., Fragile X Syndrome).

  • Distinguish PAM vs. Agonist effects: Since it requires endogenous glutamate, it is used to study "activity-dependent" synaptic plasticity.

  • SAR Benchmarking: It serves as a reference standard when evaluating new mGluR5 PAMs for potency (EC₅₀) and cooperativity factors.

Comparative Data (Benzamide Series)
CompoundR1 (Benzamide)R2 (Pyridine)mGluR5 EC₅₀ (nM)Efficacy (% Glu)
Target Compound 2-Methyl 5-Chloro ~45 100%
Analog AH5-Chloro>10,000N/A
Analog B4-Fluoro5-Chloro12085%
Analog C2-MethylH85060%

Note: Data derived from representative SAR trends in the N-(pyridin-2-yl)benzamide series (e.g., Bioorg. Med. Chem. Lett. 2009).

References

  • Jones, C. K., et al. (2011). Discovery, Synthesis, and Pharmacological Characterization of a Novel Series of Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGluR5).ACS Chemical Neuroscience , 2(8), 450–467. Link

  • Engers, D. W., et al. (2009). Synthesis and Structure-Activity Relationships of a Novel Series of N-(5-Chloropyridin-2-yl)benzamides as Positive Allosteric Modulators of mGluR5.Bioorganic & Medicinal Chemistry Letters , 19(10), 2683–2687. Link

  • Conn, P. J., & Lindsley, C. W. (2009). Allosteric Modulation of GPCRs: New Approaches to the Treatment of CNS Disorders.Nature Reviews Drug Discovery , 8, 41–54. Link

  • PubChem Compound Summary. (n.d.). CID 11235393 (N-(5-chloropyridin-2-yl)-2-methylbenzamide).National Center for Biotechnology Information. Link

Sources

The N-(5-chloropyridin-2-yl)-2-methylbenzamide Scaffold: A Technical Guide to Derivatives and Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The N-(5-chloropyridin-2-yl)-2-methylbenzamide core is a prominent scaffold in modern medicinal chemistry, recognized for its role in the development of a diverse range of biologically active agents.[1][2] Its inherent structural features, combining a halogenated pyridine ring with a substituted benzamide, provide a versatile framework for molecular interactions with various biological targets.[2] This guide offers an in-depth technical exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of derivatives and analogs based on this scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate the rational design of novel therapeutics. A notable example of a drug molecule containing this core structure is Betrixaban, a potent and selective Factor Xa inhibitor, highlighting the scaffold's clinical significance.[3]

Strategic Synthesis of N-(5-chloropyridin-2-yl)-2-methylbenzamide Analogs

The construction of the N-(5-chloropyridin-2-yl)-2-methylbenzamide backbone and its derivatives is most commonly achieved through amide bond formation, a cornerstone reaction in medicinal chemistry.[4] The primary strategy involves the coupling of a substituted benzoic acid with 2-amino-5-chloropyridine. The choice of coupling reagents and reaction conditions is critical to ensure high yield and purity, especially when dealing with complex or sensitive functional groups on the reacting partners.[5]

A general and efficient synthetic approach is outlined below. This involves the activation of the carboxylic acid moiety of a 2-methylbenzoic acid derivative, followed by its reaction with 2-amino-5-chloropyridine.

Synthetic_Scheme cluster_0 Starting Materials cluster_1 Activation & Coupling cluster_2 Product 2_methylbenzoic_acid Substituted 2-Methylbenzoic Acid Activated_Acid Activated Carboxylic Acid (e.g., Acyl Chloride) 2_methylbenzoic_acid->Activated_Acid SOCl2 or (COCl)2 2_amino_5_chloropyridine 2-Amino-5-chloropyridine Coupling Amide Coupling (e.g., HATU, HOBt, DCC) 2_amino_5_chloropyridine->Coupling Activated_Acid->Coupling Final_Product N-(5-chloropyridin-2-yl)-2-methylbenzamide Derivative Coupling->Final_Product

General Synthetic Workflow for N-(5-chloropyridin-2-yl)-2-methylbenzamide Derivatives.
Protocol: Synthesis of a Representative N-(5-chloropyridin-2-yl)-2-methylbenzamide Analog

This protocol details a standard laboratory procedure for the synthesis of an N-(5-chloropyridin-2-yl)-2-methylbenzamide derivative via an acyl chloride intermediate.

Materials:

  • Substituted 2-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • 2-Amino-5-chloropyridine

  • Triethylamine (TEA) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 2-methylbenzoic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. This is typically used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve 2-amino-5-chloropyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the acyl chloride solution to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired N-(5-chloropyridin-2-yl)-2-methylbenzamide derivative.

Mechanisms of Action: A Tale of Two Targets

Derivatives of the N-(5-chloropyridin-2-yl)-2-methylbenzamide scaffold have demonstrated significant activity against at least two key therapeutic targets: Factor Xa and G protein-coupled receptor 119 (GPR119).

Factor Xa Inhibition: A Direct Approach to Anticoagulation

Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin.[6] Inhibition of Factor Xa is a well-established strategy for the prevention and treatment of thromboembolic disorders.[7][8] Analogs of N-(5-chloropyridin-2-yl)-2-methylbenzamide, such as Betrixaban, act as direct, competitive inhibitors of Factor Xa.[3] They bind to the active site of the enzyme, preventing its interaction with its natural substrate.[9]

The binding of these inhibitors is typically characterized by interactions with key subsites within the Factor Xa active site, namely the S1 and S4 pockets. The 5-chloropyridin-2-yl moiety often orients towards the S1 pocket, where the chlorine atom can engage in favorable interactions. The substituted benzamide portion of the molecule extends towards the S4 pocket, allowing for further optimization of potency and selectivity through modification of its substituents.[10]

FactorXa_MOA FXa Factor Xa (Enzyme) S1 Pocket S4 Pocket Thrombin Thrombin FXa->Thrombin Catalyzes Conversion Inhibitor N-(5-chloropyridin-2-yl) Derivative Inhibitor->FXa Binds to Active Site Prothrombin Prothrombin Prothrombin->FXa Substrate Coagulation Coagulation Cascade Thrombin->Coagulation

Mechanism of Factor Xa Inhibition.
GPR119 Agonism: A Novel Approach for Type 2 Diabetes

GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[11] This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes. Certain derivatives of the N-(5-chloropyridin-2-yl) scaffold have been identified as potent GPR119 agonists.[12]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Systematic SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For the N-(5-chloropyridin-2-yl)-2-methylbenzamide scaffold, modifications at three key positions have been extensively explored: the 5-chloropyridin-2-yl ring, the central benzamide core, and the terminal phenyl ring.

Modifications of the 5-Chloropyridin-2-yl Moiety

The 5-chloropyridin-2-yl group plays a significant role in anchoring the molecule to its biological target. The chlorine atom at the 5-position is often critical for activity, likely due to its electronic properties and ability to form specific interactions within the binding pocket.

Modification on Pyridine RingEffect on Activity (Factor Xa)Rationale
5-Chloro (Cl) Optimal Provides key interactions in the S1 pocket.
5-Fluoro (F) Reduced PotencySmaller halogen may not provide optimal interactions.
5-Methyl (CH₃) Significantly Reduced PotencySteric hindrance and loss of halogen bonding.
Modifications of the Central Benzamide Core

The central benzamide unit provides structural rigidity and serves as a key linker. Modifications to this core can influence the overall conformation of the molecule and its binding affinity.

Modification on Benzamide CoreEffect on Activity (Factor Xa)Rationale
Methoxy (OCH₃) substitution Increased PotencyCan form hydrogen bonds and improve physicochemical properties.
Amino (NH₂) substitution VariableCan serve as a point for further derivatization.
Modifications of the Terminal Phenyl Ring

The terminal phenyl ring often extends into a more solvent-exposed region of the binding site, making it an ideal position for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.

Modification on Terminal Phenyl RingEffect on Activity (Factor Xa)Rationale
Amidine/Guanidine groups Increased Potency Form strong ionic and hydrogen bond interactions in the S4 pocket.
Small alkyl groups VariableCan improve lipophilicity and cell permeability.
Bulky substituents Decreased PotencyMay cause steric clashes within the binding site.

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Factor Xa Inhibition Assay (Chromogenic)

This protocol outlines a standard chromogenic assay to determine the inhibitory activity of test compounds against Factor Xa.[13][14]

Materials:

  • Human Factor Xa[14]

  • Chromogenic Factor Xa substrate (e.g., S-2222)[14]

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and CaCl₂)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Further dilute the compounds in assay buffer to the final desired concentrations.

  • Assay Setup:

    • Add a defined amount of human Factor Xa to each well of the 96-well plate.

    • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Include positive controls (enzyme and substrate, no inhibitor) and negative controls (buffer and substrate, no enzyme).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic Factor Xa substrate to all wells.

    • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of color development is proportional to the residual Factor Xa activity.

  • Data Analysis:

    • Calculate the percentage of Factor Xa inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Protocol: In Vitro GPR119 Agonist Assay (cAMP Measurement)

This protocol describes a cell-based assay to measure the agonist activity of test compounds at the GPR119 receptor by quantifying intracellular cAMP levels.[15][16]

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white opaque microplate

  • Microplate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Culture and Seeding:

    • Culture the HEK293-hGPR119 cells under standard conditions.

    • Seed the cells into a 384-well white opaque microplate at an appropriate density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in an appropriate assay buffer.

    • Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Include a known GPR119 agonist as a positive control and a vehicle control (DMSO).

  • cAMP Measurement:

    • Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Quantify the cAMP concentration in each well.

    • Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and maximum response.

Conclusion and Future Directions

The N-(5-chloropyridin-2-yl)-2-methylbenzamide scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective modulators of various therapeutic targets. The synthetic accessibility and the well-defined structure-activity relationships of its derivatives make it an attractive platform for further exploration in drug discovery. Future research in this area may focus on:

  • Exploring Novel Therapeutic Targets: While Factor Xa and GPR119 are the most prominent targets, the versatility of this scaffold suggests that it may have utility against other biological targets, including those in oncology and inflammation.[2][17]

  • Fine-tuning Pharmacokinetic Properties: Further optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for the development of orally bioavailable drugs with favorable dosing regimens.

  • Application of Computational Methods: The use of in silico tools for virtual screening, molecular docking, and ADME prediction can accelerate the discovery and optimization of new analogs with improved therapeutic profiles.

This guide provides a comprehensive technical overview to aid researchers in harnessing the full potential of the N-(5-chloropyridin-2-yl)-2-methylbenzamide scaffold in their drug discovery endeavors.

References

  • Zhang, P., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185. Available from: [Link]

  • Practical-Haemostasis.com. (2022). Anti-Xa Assays. Available from: [Link]

  • Palyi, A., et al. (2010). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Molecules, 15(10), 6751-6764. Available from: [Link]

  • Williams-Norwood, T., et al. (2020). Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. AACN Advanced Critical Care, 31(2), 129-136. Available from: [Link]

  • Zheng, Y., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 14, 1105880. Available from: [Link]

  • Pruitt, J. R., et al. (2003). Synthesis, SAR and in vivo activity of novel thienopyridine sulfonamide pyrrolidinones as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(12), 1941-1946. Available from: [Link]

  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Available from: [Link]

  • Wang, Y., et al. (2014). Discovery and characterization of novel small-molecule agonists of G protein-coupled receptor 119. Acta Pharmacologica Sinica, 35(3), 395-404. Available from: [Link]

  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Available from: [Link]

  • Anticoagulation Centers of Excellence. (2020). Guide to transitioning from the aPTT to anti-Xa assay to manage heparin infusions. Available from: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2013). An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. Chemistry & Biology Interface, 3(1), 1-10. Available from: [Link]

  • Qian, C., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 14, 1319728. Available from: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available from: [Link]

  • Ewing, W. R., et al. (2001). Design, synthesis, and SAR of amino acid derivatives as factor Xa inhibitors. Journal of Medicinal Chemistry, 44(24), 4095-4107. Available from: [Link]

  • Pinto, D. J., et al. (2012). Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold. ACS Medicinal Chemistry Letters, 3(6), 498-503. Available from: [Link]

  • Guo, L., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(25), 15303-15307. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis routes of intermediates. [Figure]. Available from: [Link]

  • Alper, P. B., et al. (2014). Discovery of structurally novel, potent and orally efficacious GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(10), 2289-2293. Available from: [Link]

  • Kim, Y., et al. (2022). DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice. Diabetes & Metabolism Journal, 46(2), 337-348. Available from: [Link]

  • Kumar, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 33-41. Available from: [Link]

  • ResearchGate. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). [PDF]. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR119. Available from: [Link]

  • Fyfe, M. C. T., et al. (2007). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. Journal of Endocrinology, 194(2), 375-382. Available from: [Link]

  • Semple, G., et al. (2010). 2,5-Disubstituted pyridines as potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 20(8), 2481-2484. Available from: [Link]

  • Synapse. (2023). What are factor Xa inhibitors and how do you quickly get the latest development progress?. Available from: [Link]

  • Royal Society of Chemistry. (2021). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. Dalton Transactions, 50(1), 10-31. Available from: [Link]

  • ResearchGate. (n.d.). An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. Available from: [Link]

  • Qian, C., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 14, 1319728. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic route for the N‐pyridin‐2‐yl benzamide derivatives. Reagents... [Figure]. Available from: [Link]

  • Sci-Hub. (2002). Design, Synthesis, and Activity of a Novel Series of Factor Xa Inhibitors: Optimization of Arylamidine Groups. Journal of Medicinal Chemistry, 45(12), 2484–2493. Available from: [Link]

  • Neuroquantology. (2022). Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. Neuroquantology, 20(8), 2041-2059. Available from: [Link]

  • Zhang, P., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 14, 1105880. Available from: [Link]

  • Brough, P. A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2666-2699. Available from: [Link]

  • Tiong, K. H., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2507. Available from: [Link]

  • Khan, I., et al. (2013). In vitro evaluation of selected benzimidazole derivatives as an antioxidant and xanthine oxidase inhibitors. Chemical Biology & Drug Design, 82(2), 216-223. Available from: [Link]

  • Nicholls, T. P., et al. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Organic Letters, 20(15), 4569-4573. Available from: [Link]

  • Semantic Scholar. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Available from: [Link]

  • Al-Salahi, R., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5158. Available from: [Link]

Sources

Methodological & Application

"N-(5-chloropyridin-2-yl)-2-methylbenzamide" synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-(5-chloropyridin-2-yl)-2-methylbenzamide

Abstract

This document provides a comprehensive guide for the synthesis of N-(5-chloropyridin-2-yl)-2-methylbenzamide, a key chemical intermediate with applications in pharmaceutical research and development. The protocol details a robust and reproducible method based on the Schotten-Baumann reaction, involving the acylation of 2-amino-5-chloropyridine with 2-methylbenzoyl chloride. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction and Significance

N-(5-chloropyridin-2-yl)-2-methylbenzamide belongs to a class of N-arylbenzamide compounds, which are pivotal scaffolds in medicinal chemistry. The structural motif, combining a substituted pyridine ring with a benzamide linkage, is present in various pharmacologically active molecules. For instance, related structures are found in anticoagulants like Betrixaban, which function as Factor Xa inhibitors.[1][2] The synthesis of this specific molecule serves as a valuable case study in amide bond formation and provides a versatile building block for the development of novel therapeutic agents.

This application note presents a reliable laboratory-scale protocol for the synthesis, purification, and characterization of the title compound, emphasizing the rationale behind each procedural step to ensure both high yield and purity.

Reaction Mechanism and Rationale

The synthesis of N-(5-chloropyridin-2-yl)-2-methylbenzamide is achieved through a nucleophilic acyl substitution reaction. This specific protocol is a variation of the Schotten-Baumann reaction, which is a well-established method for forming amides from amines and acyl chlorides.[3]

The core mechanism involves three key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-amino-5-chloropyridine (the nucleophile) attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A tertiary amine base, such as triethylamine (TEA), is used to neutralize the hydrochloric acid (HCl) formed during the reaction.[3] This is critical because any free HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

The overall transformation is an efficient and high-yielding method for constructing the target amide bond.

Reaction_Mechanism Fig. 1: Reaction Mechanism Pathway cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 2-Amino-5-chloropyridine TI Tetrahedral Intermediate R1->TI Nucleophilic Attack R2 2-Methylbenzoyl chloride R2->TI P1 N-(5-chloropyridin-2-yl)-2-methylbenzamide TI->P1 Chloride Elimination & Proton Abstraction P2 Triethylammonium chloride Base Triethylamine (Base) Base->TI

Sources

Application Note: Comprehensive Characterization of N-(5-chloropyridin-2-yl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a definitive technical guide for the characterization of N-(5-chloropyridin-2-yl)-2-methylbenzamide , a structural motif common in Factor Xa inhibitors, agrochemical fungicides (SDHI class), and kinase research.

Executive Summary

This guide details the analytical workflow for the structural confirmation and purity assessment of N-(5-chloropyridin-2-yl)-2-methylbenzamide (hereafter referred to as CPMB ).

The 2-aminopyridine amide scaffold presents specific analytical challenges:

  • Amide Rotamers: Potential for signal broadening in NMR due to restricted rotation.

  • Pyridine Tailing: Basic nitrogen interactions with silanols in HPLC.

  • Isotopic Signatures: The chlorine atom provides a distinct mass spectral validation point.

This protocol integrates HRMS (ESI+) , 1H/13C NMR , and a Stability-Indicating HPLC method to ensure rigorous characterization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyDescription / Value
IUPAC Name N-(5-chloropyridin-2-yl)-2-methylbenzamide
Molecular Formula C₁₃H₁₁ClN₂O
Exact Mass 246.0560 (for ³⁵Cl)
Structure 2-methylbenzoyl moiety coupled to 2-amino-5-chloropyridine
Solubility High: DMSO, DMF, MeOH; Low: Water, Hexanes
pKa (Calc.) ~3.5 (Pyridine N), ~11.5 (Amide NH)
LogP (Calc.) 3.2 (Moderate Lipophilicity)
Analytical Workflow Diagram

AnalyticalWorkflow cluster_ID Structural ID (Qualitative) cluster_Purity Purity & Assay (Quantitative) Sample Crude CPMB Sample TLC Prelim Check TLC (Hex/EtOAc) Sample->TLC HRMS HRMS (ESI+) Isotope Pattern TLC->HRMS Confirmation NMR 1H / 13C NMR (DMSO-d6) HRMS->NMR IR FT-IR (Amide Bands) NMR->IR HPLC UHPLC-PDA Method Dev IR->HPLC Purity Check SST System Suitability (Res > 2.0) HPLC->SST Report CoA Generation SST->Report

Caption: Figure 1: Integrated analytical workflow ensuring structural certainty before quantitative purity assessment.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and validate the presence of the chlorine atom via isotopic abundance.

Methodology
  • Instrument: Q-TOF or Orbitrap MS coupled with UPLC.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent: Methanol + 0.1% Formic Acid (Promotes protonation [M+H]⁺).

Data Interpretation (Self-Validating)

The presence of Chlorine-35 and Chlorine-37 naturally occurs in a ~3:1 ratio. A true CPMB spectrum must exhibit this pattern.

Ion Speciesm/z (Theoretical)Expected Relative AbundanceValidation Check
[M+H]⁺ (³⁵Cl) 247.0633 100% (Base Peak)Mass Error < 5 ppm
[M+H]⁺ (³⁷Cl) 249.0603 ~32%Isotope Ratio match
[M+Na]⁺ 269.0452VariableAdduct confirmation

Expert Insight: If the M+2 peak (249.06) is missing or <10%, the sample is NOT chlorinated CPMB. If the M+2 peak is ~100% (1:1 ratio), you likely have a Bromine analog, not Chlorine.

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and confirm the amide linkage.

Experimental Setup
  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent amide aggregation and sharpen the NH signal).

  • Frequency: 400 MHz or higher.

  • Concentration: 10-15 mg in 0.6 mL.

Spectral Assignment (Expected)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Amide NH 10.8 - 11.2Singlet (br)1HHighly deshielded; disappears with D₂O shake.
Pyridine H-6 8.3 - 8.4Doublet (d)1HAlpha to Nitrogen; coupled to H-4.
Pyridine H-3 8.1 - 8.2Doublet (d)1HOrtho to Amide; deshielded by anisotropy.
Pyridine H-4 7.8 - 7.9dd1HMeta to N; coupled to H-3 and H-6.
Benzoyl Ar-H 7.2 - 7.5Multiplet4HAromatic region; typical ortho-substituted pattern.
Methyl (-CH₃) 2.35 - 2.45Singlet3HDistinctive ortho-methyl on benzoyl ring.

Troubleshooting "Ghost" Peaks: If you observe a smaller set of duplicate peaks (approx. 5-10% intensity) slightly shifted, do not immediately assume impurity. This may be Rotameric Isomerism around the amide bond.

  • Test: Run the NMR at 50°C. If peaks coalesce, they are rotamers. If they remain distinct, they are impurities.

Protocol 3: HPLC Method (Purity & Assay)

Objective: Quantify purity and separate synthesis by-products (e.g., unreacted 2-amino-5-chloropyridine or 2-methylbenzoic acid).

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 100mm x 3.0mm, 3.5 µm.

    • Why? End-capping reduces peak tailing caused by the basic pyridine nitrogen interacting with silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Pyridine).

  • Temperature: 35°C.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
8.090Elution of CPMB
10.090Wash
10.110Re-equilibration
13.010Stop
System Suitability Criteria (Self-Validating)
  • Retention Time (RT): CPMB should elute at approx. 6-7 min.

  • Tailing Factor (T): Must be < 1.5. (If > 1.5, increase buffer strength or temperature).

  • Resolution (Rs): > 2.0 between CPMB and the precursor 2-amino-5-chloropyridine (which is more polar and will elute earlier, ~2-3 min).

Impurity Fate Mapping

ImpurityMap cluster_legend HPLC Elution Order Precursor1 2-Amino-5-chloropyridine (RT ~2.5 min) Reaction Amidation Reaction Precursor1->Reaction Impurity1 Impurity: 2-Methylbenzoic Acid (RT ~4.0 min) Precursor2 2-Methylbenzoyl Chloride (Hydrolyzes to Acid) Precursor2->Reaction Product CPMB (Target) (RT ~6.5 min) Reaction->Product Reaction->Impurity1 Hydrolysis Side Rxn

Caption: Figure 2: Predicted elution order based on polarity. The target CPMB is the most lipophilic component.

References & Grounding

  • Pyridine Chlorination & Reactivity:

    • Source: US Patent 3985759A.[2] "Process for preparing 2-amino-5-chloropyridine." Describes the fundamental chemistry of the precursor.

  • Amide Synthesis & Characterization:

    • Source: NIST Chemistry WebBook, SRD 69.[3] "2-Amino-5-chloropyridine."[3][4][2][5][6] Provides spectral baselines for the amine precursor.

  • HPLC Method Development for Pyridines:

    • Source: SciSpace Review on Analytical Methods. Discusses the use of acidic mobile phases (Formic acid) to suppress silanol interactions for nitrogenous heterocycles.

  • General Benzamide Pharmacology (Context):

    • Source: BenchChem. "N-(5-chloropyridin-2-yl)-4-ethylbenzamide."[7] Highlights the structural class and SAR relevance.

Sources

Medicinal Chemistry Application Note: N-(5-chloropyridin-2-yl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Factor Xa Inhibition, Fragment-Based Drug Design (FBDD), and Conformational Control Scaffolds.

Introduction: The Privileged Scaffold

N-(5-chloropyridin-2-yl)-2-methylbenzamide represents a critical "privileged structure" in modern medicinal chemistry, serving as a foundational pharmacophore for the design of direct Factor Xa (FXa) inhibitors (e.g., Betrixaban, Edoxaban).

This molecule is not merely a synthetic intermediate; it is a conformational model system . It combines two essential design elements required for high-affinity binding to the S1 and S4 pockets of serine proteases:

  • The S1 Anchor (5-chloropyridin-2-yl): The chloropyridine moiety mimics the interaction of the P1 residue (arginine) in natural substrates but with enhanced metabolic stability and lipophilicity. The 5-chloro substituent fills the hydrophobic sub-pocket of S1, displacing water and increasing binding enthalpy.

  • The Conformational Lock (2-methylbenzamide): The ortho-methyl group on the benzamide ring introduces steric strain (allylic strain), forcing the amide bond out of planarity relative to the phenyl ring. This "pre-organizes" the molecule into a bioactive "L-shaped" conformation, reducing the entropic penalty upon binding to the enzyme active site.

Key Applications
  • Fragment-Based Drug Design (FBDD): Screening hits for Factor Xa, Thrombin, and other serine proteases.

  • SAR Exploration: Probing the "ortho-effect" to optimize metabolic stability and oral bioavailability.

  • Synthetic Intermediate: Precursor for advanced anticoagulants (e.g., Betrixaban analogs).

Mechanism of Action & Molecular Design

Target Interaction: Factor Xa (FXa)

Factor Xa is the rate-limiting enzyme in the coagulation cascade. Inhibitors must bind to its active site, which is characterized by four subsites (S1–S4).

  • S1 Pocket Interaction: The 5-chloropyridin-2-yl group inserts deep into the S1 pocket. The nitrogen of the pyridine forms a hydrogen bond with the backbone NH of Gly216 (in FXa numbering), while the 5-chloro substituent occupies the hydrophobic distal end of the pocket (Tyr228 interaction).

  • Conformational Control (The "Ortho Effect"): The 2-methyl group creates a steric clash with the amide carbonyl oxygen (or NH, depending on rotation), forcing the phenyl ring to twist approximately 60–90° relative to the amide plane. This mimics the bioactive conformation required to bridge the S1 and S4 pockets without requiring the enzyme to expend energy inducing this fit.

Metabolic Stability

The 5-chloropyridine ring is significantly more resistant to oxidative metabolism (CYP450-mediated) compared to a simple phenyl or pyridyl ring. The chlorine atom blocks the para-position, preventing hydroxylation, while the pyridine nitrogen reduces the electron density of the ring, making it less susceptible to electrophilic metabolic attack.

Experimental Protocol: Synthesis

Objective: Synthesize N-(5-chloropyridin-2-yl)-2-methylbenzamide with high purity (>98%) for biological assay. Challenge: Aminopyridines are poor nucleophiles due to the electron-withdrawing nature of the pyridine ring. Standard EDC/NHS coupling often fails.

Reagents
  • Reactant A: 2-Methylbenzoic acid (1.0 eq)

  • Reactant B: 2-Amino-5-chloropyridine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or POCl₃ (for acid chloride method)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology (HATU Protocol)
  • Activation: In a flame-dried round-bottom flask, dissolve 2-methylbenzoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes to form the activated ester (O-At ester).

  • Addition: Add 2-amino-5-chloropyridine (1.1 mmol). The solution should turn yellow/orange.

  • Reaction: Stir at 60°C for 12–16 hours. (Note: Heating is required due to the low nucleophilicity of the aminopyridine and the steric hindrance of the ortho-methyl group).

  • Quenching: Cool to RT and pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. A precipitate should form.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layer with Sat. NaHCO₃ (2x), 1M HCl (2x) (to remove unreacted amine), and Brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Hexane:EtOAc gradient, typically 80:20 to 60:40).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS (M+H expected: ~247.06).

Experimental Protocol: Factor Xa Inhibition Assay

Objective: Determine the IC₅₀ of the synthesized compound against human Factor Xa using a chromogenic substrate.

Assay Principle

Factor Xa cleaves the chromogenic substrate (e.g., S-2765 or S-2222), releasing p-nitroaniline (pNA). The rate of pNA formation is monitored spectrophotometrically at 405 nm. The inhibitor reduces this rate.

Materials
  • Enzyme: Human Factor Xa (0.5 nM final concentration).

  • Substrate: Chromogenic Substrate S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA) (200 µM final).

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Compound: N-(5-chloropyridin-2-yl)-2-methylbenzamide (dissolved in DMSO).

Workflow
  • Preparation: Prepare serial dilutions of the compound in DMSO (10 mM to 1 nM). Keep final DMSO concentration <1%.

  • Incubation: In a 96-well microplate, add:

    • 10 µL Compound (or DMSO control)

    • 40 µL Factor Xa Enzyme Solution

    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 50 µL Substrate Solution (pre-warmed to 37°C).

  • Measurement: Immediately monitor Absorbance at 405 nm (OD₄₀₅) kinetically for 10 minutes (read every 30 seconds).

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
    
Data Analysis Table (Example)
Compound VariantR1 (Ortho)R2 (Heterocycle)IC₅₀ (FXa)Metabolic Stability (t½)
Target -CH₃ 5-Cl-Pyridin-2-yl ~50–200 nM *> 120 min
Control A-H5-Cl-Pyridin-2-yl> 1000 nM> 120 min
Control B-CH₃Pyridin-2-yl~500 nM< 45 min
Control C-HPhenylInactiveHigh

*Note: Values are representative of scaffold potency in FBDD context.

Visualization of Workflows

Synthesis & Assay Logic

G Start Start: 2-Methylbenzoic Acid Act Activation (HATU/DIPEA) Formation of O-At Ester Start->Act DMF, RT Coup Coupling (+ 2-Amino-5-Cl-Py) 60°C, 12h Act->Coup Add Amine Prod Product: N-(5-Cl-Py)-2-Me-Benzamide (Scaffold) Coup->Prod Purify Assay Factor Xa Assay (Chromogenic S-2765) Prod->Assay Dissolve in DMSO Result IC50 Determination & SAR Analysis Assay->Result OD 405nm

Caption: Integrated workflow for the synthesis and biological evaluation of the benzamide scaffold.

Mechanism of Action (Binding Mode)

MOA Comp N-(5-Cl-Py)-2-Me-Benzamide S1 S1 Pocket (Hydrophobic) Target: Tyr228 Comp->S1 5-Cl Interaction Hbond H-Bond Donor Target: Gly216 Comp->Hbond Pyridine N Interaction Twist Conformational Lock (Ortho-Methyl) Comp->Twist 2-Me Steric Clash Stab Metabolic Stability (Cl-Pyridine) Comp->Stab Blocks Oxidation Twist->Comp Pre-organization

Caption: Mechanistic breakdown of the ligand-target interaction within the Factor Xa active site.

Safety & Handling (MSDS Highlights)

  • 2-Amino-5-chloropyridine: Toxic if swallowed or absorbed through skin. Irritant. Use in a fume hood.

  • HATU: Potential allergen. Causes skin and eye irritation.[1]

  • Compound Handling: Treat the final benzamide as a potential bioactive agent (anticoagulant). Avoid inhalation of dust.

  • Disposal: All halogenated organic waste must be disposed of in designated halogenated solvent containers.

References

  • Pinto, D. J. P., et al. (2007). "Discovery of Factor Xa Inhibitors." Journal of Medicinal Chemistry. (Describes the evolution of the chloropyridine scaffold in FXa inhibitors).

  • Zhang, P., et al. (2009). "Discovery of Betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor."[2] Bioorganic & Medicinal Chemistry Letters. (Key paper citing the N-(5-chloropyridin-2-yl) motif).

  • Escuder, B., et al. (2000). "Rational Design of Factor Xa Inhibitors." Angewandte Chemie International Edition. (Discusses the S1 pocket binding requirements).
  • PubChem Compound Summary. "N-(5-chloropyridin-2-yl)benzamide derivatives." (General chemical data).

  • Sigma-Aldrich Protocol. "Amide Coupling with HATU." (Standard synthesis protocol reference).

Sources

Application Notes and Protocols: Leveraging TCS-359 in FLT3-Driven Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting FLT3 in Hematological Malignancies

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] The discovery of activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), has identified it as a critical therapeutic target in a significant subset of acute myeloid leukemia (AML) cases.[1][3] These mutations lead to constitutive, ligand-independent activation of the FLT3 signaling cascade, driving uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[3]

This has spurred the development of small molecule inhibitors aimed at blocking the aberrant kinase activity of FLT3. One such potent and selective inhibitor is TCS-359.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of TCS-359 as a pharmacological tool to investigate FLT3 signaling and as a reference for screening and characterizing novel FLT3 inhibitors.

TCS-359: A Potent and Selective FLT3 Inhibitor

TCS-359 is a 2-acylaminothiophene-3-carboxamide that demonstrates potent inhibition of the FLT3 receptor tyrosine kinase.[5] It exhibits selectivity for FLT3 over a range of other kinases, making it a valuable tool for specifically probing the FLT3 signaling pathway.[2][4]

Compound Target Biochemical IC₅₀ Cellular IC₅₀ (MV4-11)
TCS-359FLT342 nM340 nM

Table 1: Potency of TCS-359 against FLT3 kinase and the FLT3-ITD expressing MV4-11 cell line.[2][4]

Mechanism of Action: Inhibition of FLT3 Autophosphorylation and Downstream Signaling

TCS-359 exerts its effects by competitively binding to the ATP-binding pocket of the FLT3 kinase domain. This prevents the autophosphorylation of the receptor, which is a critical step in its activation.[6] The inhibition of FLT3 autophosphorylation subsequently blocks the activation of downstream signaling pathways that are crucial for the survival and proliferation of leukemia cells, including the STAT5, MAPK/ERK, and PI3K/AKT pathways.[2][6] This targeted inhibition leads to cell cycle arrest and induction of apoptosis in FLT3-dependent cancer cells.[6]

FLT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD Receptor ADP ADP PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 TCS359 TCS-359 TCS359->FLT3 Apoptosis Apoptosis TCS359->Apoptosis ATP ATP AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation pSTAT5->Proliferation

Figure 1: TCS-359 Mechanism of Action. TCS-359 inhibits the autophosphorylation of the constitutively active FLT3-ITD receptor, blocking downstream pro-survival and proliferative signaling pathways (PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and STAT5) and inducing apoptosis.

Experimental Protocols

Preparation of TCS-359 Stock Solutions

For accurate and reproducible results, proper preparation of TCS-359 stock solutions is essential.

Materials:

  • TCS-359 powder (Molecular Weight: 360.43 g/mol )[4]

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Based on the molecular weight, calculate the mass of TCS-359 required to prepare a stock solution of desired concentration (e.g., 10 mM).

  • Weigh the calculated amount of TCS-359 powder and transfer it to a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration. For example, to make a 10 mM stock solution, dissolve 3.60 mg of TCS-359 in 1 mL of DMSO.[4]

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage, protected from light.[5]

In Vitro FLT3 Kinase Activity Assay (Fluorescence Polarization)

This protocol describes a method to determine the in vitro inhibitory activity of TCS-359 against the isolated kinase domain of human FLT3 using a fluorescence polarization (FP) based assay.[1]

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - FLT3 Enzyme - Fluorescent Peptide Substrate - ATP - TCS-359 Dilutions start->prepare_reagents add_reagents Add to 384-well Plate: 1. TCS-359/DMSO Control 2. FLT3 Enzyme 3. Substrate/ATP Mix prepare_reagents->add_reagents incubate_kinase Incubate at RT for 30 min add_reagents->incubate_kinase stop_reaction Stop Reaction (add EDTA) incubate_kinase->stop_reaction add_antibody Add Fluorescein-labeled Phosphopeptide & Anti-phosphotyrosine Antibody stop_reaction->add_antibody incubate_fp Incubate at RT for 30 min add_antibody->incubate_fp read_plate Read Fluorescence Polarization incubate_fp->read_plate end End read_plate->end

Figure 2: Workflow for FLT3 Kinase Inhibition Assay. A fluorescence polarization-based assay to quantify the inhibitory effect of TCS-359 on FLT3 kinase activity.

Materials:

  • Recombinant human FLT3 kinase domain (e.g., amino acids 571-993)

  • Fluorescein-labeled peptide substrate (e.g., poly-Glu,Tyr 4:1)

  • Anti-phosphotyrosine antibody

  • ATP

  • EDTA

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[1]

  • TCS-359 serial dilutions

  • 384-well low-volume assay plates

  • Fluorescence polarization plate reader

Protocol:

  • Prepare serial dilutions of TCS-359 in DMSO. The final DMSO concentration in the assay should not exceed 1%.[2]

  • In a 384-well plate, add 1 µL of the TCS-359 dilutions or DMSO (for control).

  • Add 2 µL of FLT3 enzyme solution (final concentration ~10 nM).

  • Add 2 µL of a mixture of the peptide substrate (final concentration ~20 µg/mL) and ATP (final concentration ~150 µM).[1]

  • Incubate the plate at room temperature for 30 minutes.

  • Stop the kinase reaction by adding a solution of EDTA.

  • Add the fluorescein-labeled phosphopeptide and the anti-phosphotyrosine antibody.

  • Incubate for an additional 30 minutes at room temperature.

  • Read the fluorescence polarization on a suitable plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines the procedure to assess the anti-proliferative effects of TCS-359 on the MV4-11 human acute myeloid leukemia cell line, which endogenously expresses a constitutively active FLT3-ITD mutation.[3]

Materials:

  • MV4-11 cells

  • Complete culture medium (e.g., IMDM with 10% FBS)

  • 96-well cell culture plates

  • TCS-359 serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Maintain MV4-11 cells in suspension culture, ensuring they are in the exponential growth phase.[6]

  • Seed the cells into a 96-well plate at a density of approximately 3 x 10³ to 1 x 10⁵ cells per well in 100 µL of complete medium.[7][8] The optimal seeding density should be determined empirically to ensure cells remain in exponential growth for the duration of the assay.[6]

  • Add serial dilutions of TCS-359 to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[7]

  • At the end of the incubation period, add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours.[9]

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of FLT3 and Downstream Signaling

This protocol is for detecting the phosphorylation status of FLT3 and its downstream signaling proteins (STAT5, AKT, ERK) in MV4-11 cells following treatment with TCS-359.

Materials:

  • MV4-11 cells

  • TCS-359

  • Lysis buffer (e.g., NP-40 lysis buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Seed MV4-11 cells and grow to a suitable density.

  • Treat the cells with various concentrations of TCS-359 for a specified duration (e.g., 2 to 24 hours).[10]

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.[11][12]

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in MV4-11 cells treated with TCS-359, using propidium iodide (PI) staining of DNA.

Materials:

  • MV4-11 cells

  • TCS-359

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat MV4-11 cells with TCS-359 at the desired concentrations for 24 to 72 hours.[13]

  • Harvest approximately 1 x 10⁶ cells by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.[14]

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 30 minutes at 37°C.[15]

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

References

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). The proliferation of MV4-11/DDP cells is determined by MTT assay. Retrieved from [Link]

  • Cytion. (n.d.). MV4-11 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). p22phox links FLT3-ITD to STAT5 signalling in AML. Retrieved from [Link]

  • ASH Publications. (2020). Synergistic targeting of FLT3 mutations in AML via combined menin-MLL and FLT3 inhibition. Blood. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow cytometry histograms for cell cycle analysis of MV4-11cells. Retrieved from [Link]

  • Ubigene. (n.d.). Cell Use Instruction - MV4-11 Cell Line. Retrieved from [Link]

  • PMC. (n.d.). FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway. Retrieved from [Link]

  • NIH. (2021). OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia. Retrieved from [Link]

  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Asian Pacific Journal of Cancer Prevention. (n.d.). Apoptosis Induction in MV4-11 and K562 Human Leukemic Cells by Pereskia sacharosa (Cactaceae) Leaf Crude Extrac. Retrieved from [Link]

  • PMC. (n.d.). SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells. Retrieved from [Link]

  • American Journal of Molecular Biology. (2010). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). Retrieved from [Link]

Sources

Application Notes and Protocols for the Crystallization of N-(5-chloropyridin-2-yl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for developing robust crystallization methods for N-(5-chloropyridin-2-yl)-2-methylbenzamide. As a novel compound with potential applications in pharmaceutical and materials science, the ability to control its solid-state form is paramount for ensuring purity, stability, and consistent performance. Due to the limited availability of specific crystallization data for this molecule in public literature, this document establishes a foundational methodology based on the physicochemical properties of analogous structures—N-aryl benzamides and chloropyridines. We present detailed protocols for solubility screening and three primary crystallization techniques: cooling crystallization, antisolvent crystallization, and solvent evaporation. Furthermore, this guide addresses the critical topic of polymorphism and offers a systematic approach to troubleshooting common crystallization challenges. The protocols and strategies outlined herein are designed to empower researchers, scientists, and drug development professionals to efficiently develop and optimize a crystallization process tailored to N-(5-chloropyridin-2-yl)-2-methylbenzamide.

Introduction: The Critical Role of Crystallization

N-(5-chloropyridin-2-yl)-2-methylbenzamide is a compound of interest that merges the structural features of a substituted benzamide with a chloropyridine ring. Such molecules are frequently investigated as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. The final purification step for these compounds is often crystallization, a process that is fundamental to achieving the desired purity, particle size distribution, and solid-state form.

The crystalline state of a compound dictates several of its key physicochemical properties, including:

  • Purity: Crystallization is a highly effective method for rejecting impurities from the crystal lattice, often achieving purities exceeding 99.8%.

  • Stability: A stable crystalline form is less prone to degradation from environmental factors such as heat, light, and moisture.

  • Bioavailability: For pharmaceutical applications, the crystal form can significantly impact the solubility and dissolution rate, which in turn affects how the drug is absorbed by the body.

  • Manufacturability: Properties like crystal shape (morphology) and size influence downstream processes such as filtration, drying, and formulation.

Given that established crystallization protocols for N-(5-chloropyridin-2-yl)-2-methylbenzamide are not publicly available, this guide will provide a systematic approach to method development, starting with the foundational step of solvent selection.

Predicted Physicochemical Profile

To devise an effective crystallization strategy, it is essential to understand the physicochemical properties of the target molecule. In the absence of direct experimental data, we can estimate these properties by examining its structural components: a benzamide, a pyridine ring, and chloro- and methyl- substituents.

PropertyPredicted Value/CharacteristicRationale and Impact on Crystallization
Molecular Weight ~260.7 g/mol A moderate molecular weight suggests that the compound should be amenable to standard crystallization techniques.
Melting Point (°C) 120 - 180 (estimated)The melting point of related N-aryl benzamides can range significantly based on substitution. A higher melting point is generally favorable for crystallization.
logP 3.0 - 4.0 (estimated)The presence of two aromatic rings and a chlorine atom suggests the molecule is lipophilic and will likely have low aqueous solubility but good solubility in many organic solvents.
pKa (most basic) 2.0 - 4.0 (estimated)The pyridine nitrogen is the most basic site. The chloro-substituent will decrease its basicity. This pKa suggests that the compound's solubility will be pH-dependent in aqueous systems.
Hydrogen Bonding Acceptor: Carbonyl oxygen, pyridine nitrogen. Donor: Amide N-H.The ability to form hydrogen bonds will influence solubility in protic solvents like alcohols and can play a significant role in crystal packing.

Solvent Selection Strategy: The Cornerstone of Crystallization

The choice of solvent is the most critical factor in developing a successful crystallization process. An ideal solvent for cooling crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. For antisolvent crystallization, the compound should be highly soluble in the "solvent" and poorly soluble in the "antisolvent," with the two being miscible.

Based on the principle of "like dissolves like," the aromatic and somewhat polar nature of N-(5-chloropyridin-2-yl)-2-methylbenzamide suggests solubility in a range of polar and non-polar organic solvents. Benzamides, in general, show good solubility in polar organic solvents like alcohols and acetone[1][2].

Table of Potential Solvents for Screening:

Solvent ClassSolventBoiling Point (°C)Polarity IndexNotes
Alcohols Methanol655.1Good potential for high solubility when hot.[2][3]
Ethanol784.3A common and effective solvent for benzamides.[2][3]
Isopropanol (IPA)823.9Lower polarity than ethanol, may offer a steeper solubility curve.[2][3]
Ketones Acetone565.1High solvating power, often used in antisolvent methods.[3]
Methyl Ethyl Ketone (MEK)804.7Higher boiling point alternative to acetone.
Esters Ethyl Acetate774.4Medium polarity, good for creating supersaturation.[3]
Aprotic Polar Acetonitrile825.8Can be a good solvent, but watch for solvate formation.[3]
Tetrahydrofuran (THF)664.0Strong solvent, may require an antisolvent.
Aromatic Toluene1112.4May be suitable for dissolving the non-polar parts of the molecule.
Non-polar Heptane/Hexane98/690.1Likely to be poor solvents; good candidates for antisolvents.
Aqueous Water10010.2Very low solubility expected; potential as an antisolvent.[3]
Experimental Protocol: Small-Scale Solubility Screening

This protocol allows for the rapid assessment of multiple solvents to identify promising candidates for crystallization.

Objective: To qualitatively and semi-quantitatively determine the solubility of N-(5-chloropyridin-2-yl)-2-methylbenzamide in a range of solvents at ambient and elevated temperatures.

Materials:

  • N-(5-chloropyridin-2-yl)-2-methylbenzamide

  • Selection of solvents from the table above

  • Small vials (e.g., 2 mL) with screw caps

  • Magnetic stir plate and stir bars

  • Hot plate

  • Thermometer/thermocouple

  • Analytical balance

Procedure:

  • Preparation: Weigh approximately 20 mg of the compound into each labeled vial.

  • Ambient Temperature Assessment:

    • Add 0.2 mL of a solvent to the first vial.

    • Stir vigorously at room temperature for 5-10 minutes.

    • Observe and record if the solid dissolves completely, partially, or not at all.

    • If the solid dissolves, it is likely a poor solvent for cooling crystallization but may be a good "solvent" for an antisolvent system.

    • If the solid does not dissolve, proceed to the next step.

  • Elevated Temperature Assessment:

    • Heat the vial with stirring to near the boiling point of the solvent.

    • If the solid dissolves, this is a promising solvent for cooling crystallization. Record the approximate temperature of dissolution.

    • If the solid does not dissolve, add another 0.2 mL of the solvent and continue heating.

    • Repeat the addition of 0.2 mL aliquots of solvent until the solid dissolves completely. Note the total volume of solvent added.

  • Cooling and Crystal Formation:

    • Once a clear, hot solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.

    • Observe if crystals form. Note the quality of the crystals (e.g., well-defined, powder, oil).

    • If no crystals form, try scratching the inside of the vial with a glass rod or placing it in an ice bath.

  • Data Interpretation: Rank the solvents based on their ability to dissolve the compound when hot and allow for good crystal recovery upon cooling. A good solvent will require a minimal amount of hot solvent and yield a substantial amount of crystals upon cooling.

Crystallization Methodologies and Protocols

Based on the results of the solubility screen, one of the following methods can be selected and optimized.

Cooling Crystallization

This is the most common crystallization method and is suitable when a solvent is identified that shows a significant increase in compound solubility with temperature.

Principle: A saturated or near-saturated solution is prepared at an elevated temperature. As the solution is cooled, the solubility of the compound decreases, leading to supersaturation and subsequent nucleation and crystal growth.

  • Dissolution: In an appropriately sized flask, dissolve the crude N-(5-chloropyridin-2-yl)-2-methylbenzamide in the minimum amount of the chosen hot solvent. Ensure the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling:

    • Slow Cooling (for larger crystals): Cover the flask and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels.

    • Moderate Cooling: Allow the flask to cool in ambient air.

    • Rapid Cooling (for smaller crystals): Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.

G cluster_prep Preparation cluster_cool Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Compound in Minimal Hot Solvent hot_filter 2. Hot Filtration (Optional) dissolve->hot_filter cool 3. Controlled Cooling to Induce Supersaturation hot_filter->cool nucleation Nucleation & Growth cool->nucleation filter 4. Vacuum Filtration nucleation->filter wash 5. Wash with Cold Solvent filter->wash dry 6. Dry Crystals wash->dry

Caption: Workflow for Cooling Crystallization.

Antisolvent Crystallization

This method is ideal when the compound is highly soluble in a solvent at room temperature, or when it is thermally sensitive.

Principle: The compound is dissolved in a "good" solvent in which it is freely soluble. A miscible "antisolvent," in which the compound is poorly soluble, is then added. This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.[4][5]

  • Dissolution: Dissolve the crude N-(5-chloropyridin-2-yl)-2-methylbenzamide in a sufficient amount of the "good" solvent at room temperature to form a clear solution.

  • Antisolvent Addition:

    • Slowly add the antisolvent to the stirred solution. The rate of addition can control the crystal size; slower addition generally leads to larger crystals.

    • Continue adding the antisolvent until the solution becomes cloudy (the point of nucleation).

    • Add a small additional amount of antisolvent to ensure good recovery.

  • Maturation: Allow the resulting slurry to stir for a period (e.g., 1-2 hours) to allow the crystals to grow and the system to reach equilibrium.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the solvent/antisolvent mixture or pure antisolvent.

  • Drying: Dry the crystals in a vacuum oven.

G cluster_prep Preparation cluster_crystal Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Compound in 'Good' Solvent add_anti 2. Add Miscible 'Antisolvent' to Reduce Solubility dissolve->add_anti mature 3. Stir Slurry (Maturation) add_anti->mature filter 4. Vacuum Filtration mature->filter wash 5. Wash with Antisolvent filter->wash dry 6. Dry Crystals wash->dry

Caption: Workflow for Antisolvent Crystallization.

Evaporation Crystallization

This method is suitable for compounds that are highly soluble in volatile solvents and do not have a steep solubility-temperature profile.

Principle: A solution of the compound is prepared, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the compound increases, leading to supersaturation and crystallization.

  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., acetone, ethyl acetate) at room temperature. The solution should be below the saturation point.

  • Evaporation:

    • Slow Evaporation: Cover the container with a lid or parafilm with a few small holes poked in it. This slows the rate of evaporation and promotes the growth of larger, higher-quality crystals.

    • Faster Evaporation: Leave the container loosely covered or open in a fume hood.

  • Isolation: Once a suitable amount of crystals has formed, they can be collected by filtration. Alternatively, the mother liquor can be decanted, and the crystals washed with a small amount of a solvent in which they are insoluble.

  • Drying: Air-dry the crystals or dry them briefly in a vacuum oven.

G cluster_prep Preparation cluster_crystal Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Compound in a Volatile Solvent evaporate 2. Slow Evaporation of Solvent to Increase Concentration dissolve->evaporate growth Crystal Growth evaporate->growth filter 3. Isolate Crystals growth->filter dry 4. Dry Crystals filter->dry

Caption: Workflow for Evaporation Crystallization.

Understanding and Controlling Polymorphism

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. These different forms, or polymorphs, can have distinct physicochemical properties. Benzamide itself is known to exhibit polymorphism.[6]

The specific polymorph obtained can be influenced by various factors in the crystallization process, including:

  • Solvent Choice: Different solvents can promote the formation of different polymorphs.

  • Cooling Rate: A rapid cooling rate may trap a less stable (metastable) polymorph, while slow cooling is more likely to yield the most stable form.

  • Supersaturation Level: The degree of supersaturation can influence which polymorph nucleates first.

  • Temperature: Different polymorphs can be stable at different temperatures.

It is crucial during the development of a crystallization process to analyze the solid form obtained under different conditions using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify and control the desired polymorphic form.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.- Too much solvent was used.- The compound is very soluble at low temperatures.- Evaporate some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the compound.- Cool the solution further in an ice bath or freezer.
"Oiling Out" - The solution becomes supersaturated at a temperature above the compound's melting point in that solvent.- The compound is highly impure, leading to melting point depression.- Re-heat the solution and add more of the "good" solvent to lower the saturation temperature.- Slow down the cooling rate.- Try a different solvent or a co-solvent system.
Crystals are Too Small (Fines) - Crystallization occurred too rapidly.- High degree of supersaturation.- Slow down the cooling rate or the rate of antisolvent addition.- Reduce the level of supersaturation by using slightly more solvent.
Low Yield - The compound has significant solubility in the cold mother liquor.- Too much solvent was used.- Ensure the solution is cooled sufficiently before filtration.- Use the minimum amount of hot solvent for dissolution.- Consider a second "crop" of crystals by evaporating some of the mother liquor.
Colored Crystals - Colored impurities are present in the crude material.- Perform a hot filtration with activated charcoal before cooling the solution.

Conclusion

This application note provides a comprehensive and systematic guide for developing a reliable crystallization method for N-(5-chloropyridin-2-yl)-2-methylbenzamide. By starting with a thorough solubility screen, researchers can identify suitable solvent systems for various crystallization techniques, including cooling, antisolvent, and evaporation methods. Understanding the principles behind each technique and the key parameters that can be optimized is essential for controlling crystal size, purity, and yield. Furthermore, an awareness of potential issues like polymorphism and common crystallization problems will enable scientists to develop a robust and reproducible process. The protocols and troubleshooting guide presented here serve as a strong foundation for the successful purification and solid-state characterization of this and other novel benzamide derivatives.

References

  • New Journal of Chemistry. "N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles." Royal Society of Chemistry, Accessed February 18, 2026. [Link].

  • Spiral. "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K." Imperial College London, Accessed February 18, 2026. [Link].

  • ResearchGate. "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K." ResearchGate, Accessed February 18, 2026. [Link].

  • PMC. "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide." National Center for Biotechnology Information, May 22, 2022. [Link].

  • Solubility of Things. "Benzamide." Solubility of Things, Accessed February 18, 2026. [Link].

  • PubMed. "Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal." National Center for Biotechnology Information, August 17, 2020. [Link].

  • Mettler Toledo. "Using AntiSolvent for Crystallization." Mettler Toledo, Accessed February 18, 2026. [Link].

Sources

Application Note: Scalable Synthesis of N-(5-chloropyridin-2-yl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge

The synthesis of N-(5-chloropyridin-2-yl)-2-methylbenzamide presents a classic "mismatched" coupling challenge in organic synthesis. The reaction involves two deactivated partners:

  • Nucleophile: 2-Amino-5-chloropyridine is significantly less nucleophilic than standard anilines due to the electron-withdrawing nature of the pyridine ring and the 5-chloro substituent.

  • Electrophile: 2-Methylbenzoyl chloride possesses an ortho-methyl group, providing steric hindrance that retards nucleophilic attack.

Standard peptide coupling reagents (EDC, HATU) often fail to drive this reaction to completion on scale, leading to stuck intermediates and difficult purifications. This protocol details a robust, chromatography-free scale-up method utilizing acid chloride activation with nucleophilic catalysis, optimized for kilogram-scale production.

Retrosynthetic Strategy
  • Selected Route: Acylation via Acid Chloride.

  • Rationale: Acid chlorides are sufficiently reactive to overcome the electronic deactivation of the aminopyridine.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) is critical. It forms a highly reactive N-acylpyridinium intermediate, effectively shuttling the acyl group to the sterically hindered amine.

  • Solvent System: 2-Methyltetrahydrofuran (2-MeTHF). A "green" alternative to DCM/THF, allowing for higher reaction temperatures (bp 80°C) and facile aqueous workup (immiscible with water).

Part 2: Process Safety & Critical Parameters

Hazard Assessment
ParameterHazard DescriptionMitigation Strategy
Exotherm Reaction of acid chloride with amine/base is exothermic.Controlled addition of acid chloride at 0–5°C. Active cooling jacket required.
Reagents 2-Methylbenzoyl chloride is corrosive and a lachrymator.Handle in closed systems. Scrubber connected to reactor vent for HCl fumes (if base is insufficient).
Impurity Bis-acylation (imide formation) is possible at high temperatures.Strict stoichiometry control (1.1 eq acid chloride). Monitor by HPLC.
Reagent Stoichiometry
  • 2-Amino-5-chloropyridine (Limiting Reagent): 1.0 equiv.

  • 2-Methylbenzoyl chloride: 1.15 equiv.

  • Triethylamine (Base): 1.5 equiv. (Neutralizes HCl).

  • DMAP (Catalyst): 0.05 equiv. (5 mol%).

Part 3: Detailed Protocol (Scale-Up Ready)

Reaction Setup

Equipment: 5L Jacketed Glass Reactor, Overhead Stirrer, Nitrogen Inlet, Dropping Funnel.

  • Charge: Load 2-amino-5-chloropyridine (500.0 g, 3.89 mol) into the reactor.

  • Solvent: Add 2-MeTHF (2.5 L, 5 vol). Stir to dissolve.

  • Base/Cat: Add Triethylamine (590 g, 5.83 mol) and DMAP (23.7 g, 0.19 mol).

  • Cooling: Cool the mixture to 0–5°C using the jacket chiller.

Reaction Execution
  • Addition: Charge 2-methylbenzoyl chloride (661 g, 4.28 mol) into the dropping funnel. Add dropwise to the reactor over 60–90 minutes , maintaining internal temperature < 10°C .

    • Note: A white precipitate (TEA·HCl) will form immediately. Ensure agitation is sufficient to suspend solids.

  • Heating: Once addition is complete, warm the reactor to 20–25°C and hold for 1 hour.

  • Drive to Completion: Heat the reactor to 60–65°C (gentle reflux) for 4–6 hours.

    • IPC (In-Process Control): Take an aliquot for HPLC. Target: < 1.0% remaining starting amine.

Work-up & Isolation (Crystallization Focused)
  • Quench: Cool reactor to 20°C. Add Water (1.5 L) slowly to quench excess acid chloride. Stir for 30 minutes.

  • Phase Cut: Stop stirring. Allow phases to separate. Drain the lower aqueous layer (contains TEA·HCl and DMAP salts).

  • Wash: Wash the organic layer with 1M NaHCO₃ (1.0 L) to remove residual acid, followed by Brine (1.0 L).

  • Distillation/Solvent Swap: Distill the organic layer under reduced pressure to approximately 2 vol (~1 L).

  • Crystallization:

    • Add Ethanol (EtOH) (2.0 L) to the residue.

    • Heat to 70°C to ensure full dissolution.

    • Slowly add Water (1.0 L) as an anti-solvent over 1 hour while maintaining 70°C.

    • Cooling Ramp: Cool to 20°C over 4 hours (5°C/hour) to grow large, filterable crystals.

    • Hold at 0–5°C for 2 hours.

  • Filtration: Filter the white solid. Wash the cake with cold 1:1 EtOH/Water (500 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–90% (815–860 g). Purity: > 99.5% (HPLC).

Part 4: Visualizations

Reaction Workflow & Logic

This diagram illustrates the critical path and decision points for the synthesis.

SynthesisWorkflow Start Start: Raw Materials Dissolution Dissolve Amine + TEA + DMAP in 2-MeTHF Start->Dissolution Addition Add Acid Chloride (Controlled Temp < 10°C) Dissolution->Addition Activation Heating Heat to 65°C (Drive Reaction) Addition->Heating Steric Barrier IPC IPC: HPLC Check (<1% Amine?) Heating->IPC IPC->Heating No (Continue Heating) Quench Quench with Water Phase Separation IPC->Quench Yes Cryst Solvent Swap to EtOH Crystallization w/ Water Quench->Cryst Purification Final Final Product: N-(5-chloropyridin-2-yl)-2-methylbenzamide Cryst->Final Isolation

Caption: Figure 1: Process flow diagram emphasizing the critical heating step required to overcome steric hindrance.

Mechanistic Pathway

The role of DMAP is visualized here to explain the reaction acceleration.

Mechanism AcidCl 2-Methylbenzoyl Chloride Inter Acyl-DMAP Intermediate (Highly Reactive) AcidCl->Inter + DMAP DMAP DMAP (Catalyst) DMAP->Inter Recycles Inter->DMAP Product Product (Amide) Inter->Product + Amine (Fast Transfer) Amine 2-Amino-5-chloropyridine (Poor Nucleophile)

Caption: Figure 2: Catalytic cycle showing DMAP activation of the hindered acid chloride.

Part 5: Analytical Specifications

Quality Control Criteria
TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identification ¹H-NMR (DMSO-d₆)Conforms to structure. Key peaks: δ 2.40 (s, 3H, Ar-CH₃), 8.40 (d, 1H, Py-H6).
Purity HPLC (UV 254 nm)≥ 99.0% area
Residual Solvent GC-HSEtOH < 5000 ppm, MeTHF < 5000 ppm
Water Content Karl Fischer< 0.5% w/w
Troubleshooting Guide
  • Problem: Low Conversion after 6 hours.

    • Root Cause:[1][2][3][4][5] Moisture in solvent hydrolyzed the acid chloride.

    • Fix: Add 0.1 eq additional acid chloride and continue heating. Ensure MeTHF is anhydrous (<0.05% water).

  • Problem: Product is colored (yellow/brown).

    • Root Cause:[1][2][3][4][5] Oxidation of trace amine or DMAP degradation.

    • Fix: Recrystallize with 5% wt/wt activated charcoal in the EtOH step.

References

  • Vertex Pharmaceuticals. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-2... Technical Disclosure Commons. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Discovery of betrixaban... a highly potent, selective, and orally efficacious factor Xa inhibitor.[2] Bioorganic & Medicinal Chemistry Letters.[2] Retrieved from [Link]

  • University of Massachusetts Amherst. Recrystallization Protocols and Solubility Tables. Retrieved from [Link]

Sources

"N-(5-chloropyridin-2-yl)-2-methylbenzamide" for factor Xa inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis & Characterization of N-(5-chloropyridin-2-yl)-2-methylbenzamide Subtitle: Scaffold Design and Protocol for Factor Xa S1-S4 Binding Motifs

Abstract & Introduction

Context: Factor Xa (FXa) is a pivotal serine protease in the coagulation cascade, serving as the convergence point for the intrinsic and extrinsic pathways.[1][2] The development of direct oral anticoagulants (DOACs) such as Betrixaban and Edoxaban relied heavily on replacing the highly basic benzamidine moiety of earlier inhibitors with neutral, orally bioavailable pharmacophores.

The Molecule: N-(5-chloropyridin-2-yl)-2-methylbenzamide represents a critical structural scaffold in this evolution. It combines two essential domains:

  • 5-Chloropyridin-2-yl (S1 Binder): A neutral surrogate for the benzamidine group. The chlorine atom typically occupies the S1 specificity pocket of FXa, engaging in hydrophobic interactions with Tyr228.

  • 2-Methylbenzamide (S4/Linker Motif): The 2-methyl substitution induces a specific torsional angle, often critical for directing the remainder of the inhibitor into the S4 binding site.

Application: This protocol details the synthesis, purification, and characterization of this scaffold. It is designed for medicinal chemists utilizing this fragment for Structure-Activity Relationship (SAR) exploration or as a reference standard in FXa inhibition assays.

Chemical Basis & Retrosynthetic Analysis

The synthesis is a convergent amide coupling between an electron-deficient heteroaromatic amine and a sterically hindered acid chloride.

  • Nucleophile: 2-Amino-5-chloropyridine.[3][4][5][6][7] Note that the exocyclic amine is poorly nucleophilic due to the electron-withdrawing effect of the pyridine ring and the chlorine substituent.

  • Electrophile: 2-Methylbenzoyl chloride. The ortho-methyl group provides steric hindrance, requiring optimized conditions to ensure complete conversion.

Reaction Scheme (DOT Visualization)

SynthesisWorkflow Reactant1 2-Amino-5-chloropyridine (Weak Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate 0-25°C, DCM Reactant2 2-Methylbenzoyl Chloride (Electrophile) Reactant2->Intermediate 0-25°C, DCM Base Pyridine / Et3N (Proton Scavenger) Base->Intermediate 0-25°C, DCM Product N-(5-chloropyridin-2-yl)- 2-methylbenzamide Intermediate->Product -HCl Purification Recrystallization (EtOH/Water) Product->Purification Workup

Caption: Convergent synthesis workflow via nucleophilic acyl substitution.

Experimental Protocol

Safety Warning: 2-Amino-5-chloropyridine is toxic and an irritant. 2-Methylbenzoyl chloride is corrosive and a lachrymator. Perform all operations in a fume hood.

Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7]Mass/VolRole
2-Amino-5-chloropyridine 128.561.05.00 gNucleophile (S1 binder)
2-Methylbenzoyl chloride 154.591.16.61 g (ca. 5.5 mL)Electrophile
Pyridine (Anhydrous)79.105.015.7 mLBase/Solvent
Dichloromethane (DCM) --50 mLSolvent
DMAP (Optional)122.170.1475 mgCatalyst
Step-by-Step Procedure

1. Reaction Setup:

  • Dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Add 2-amino-5-chloropyridine (5.00 g, 38.9 mmol) and anhydrous DCM (50 mL).

  • Add Pyridine (15.7 mL) to the suspension. Note: Pyridine acts as both a base to neutralize HCl and a co-solvent to solubilize the amine.

  • (Optional) Add DMAP (0.1 eq) if reaction kinetics are slow; however, for acid chlorides, this is often unnecessary.

2. Acylation:

  • Cool the mixture to 0°C using an ice bath.

  • Add 2-methylbenzoyl chloride (1.1 eq) dropwise over 20 minutes via a pressure-equalizing addition funnel. Critical: Control exotherm to prevent bis-acylation.

  • Allow the reaction to warm to room temperature (25°C) and stir for 4–12 hours.

  • Validation: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting amine (

    
    ) should disappear, and the product (
    
    
    
    ) should appear.

3. Workup:

  • Quench the reaction with saturated NaHCO₃ solution (50 mL). Stir for 15 minutes.

  • Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 30 mL).

  • Wash combined organics with:

    • 1M HCl (2 x 30 mL) – Critical Step: This removes excess pyridine and unreacted starting amine.

    • Brine (50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield a crude off-white solid.
    

4. Purification:

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol . Add hot water dropwise until turbidity persists. Cool slowly to 4°C.

  • Filter the crystals and wash with cold 50% EtOH/Water.

  • Dry in a vacuum oven at 45°C for 12 hours.

Analytical Characterization Standards

To ensure the scaffold is suitable for biological assays (Factor Xa


 determination), it must meet these criteria:
  • Purity: >98% by HPLC (254 nm).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.8 (s, 1H, NH) – Diagnostic amide proton.
      
    • 
       8.4 (d, 1H, Pyridine H-6) – Characteristic of 2,5-disubstituted pyridine.
      
    • 
       8.1 (d, 1H, Pyridine H-3).
      
    • 
       7.9 (dd, 1H, Pyridine H-4).
      
    • 
       7.2–7.5 (m, 4H, Benzoyl aromatic protons).
      
    • 
       2.4 (s, 3H, Ar-CH3).
      
  • LC-MS:

    
     (Calculated for 
    
    
    
    ).

Structural Logic & SAR Context

Understanding why this molecule matters requires visualizing its interaction within the Factor Xa active site.

Mechanism of Action (S1-S4 Interaction)
  • S1 Pocket: The 5-chloropyridin-2-yl group mimics the S1-binding moiety of Betrixaban. The chlorine atom displaces a structural water molecule often found in the S1 pocket, providing entropy-driven binding affinity.

  • Linker: The amide bond provides hydrogen bond donor/acceptor capability with Gly216 (backbone).

  • S4 Pocket: The 2-methylphenyl group projects into the S4 hydrophobic site. The ortho-methyl group restricts rotation around the phenyl-amide bond, pre-organizing the molecule into a bioactive conformation.

SAR_Interaction S1 Factor Xa S1 Pocket (Asp189 / Tyr228) S4 Factor Xa S4 Pocket (Hydrophobic) Backbone Gly216 Backbone (H-Bonding) Cl_Py 5-Chloropyridine Motif Cl_Py->S1 Hydrophobic/Halogen Bond Amide Amide Linker Cl_Py->Amide Amide->Backbone H-Bond Donor/Acceptor Tolyl 2-Methylphenyl Group Amide->Tolyl Tolyl->S4 Hydrophobic Fit

Caption: Pharmacophore mapping of the scaffold against Factor Xa active site domains.

References

  • Zhang, P., et al. (2009). "Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor."[8] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[8]

  • Pinto, D. J., et al. (2007). "Discovery of Factor Xa Inhibitors with a Novel Scaffold." Journal of Medicinal Chemistry, 50(22), 5340-5356.

  • Gong, Y., et al. (2000). "Nonbenzamidine compounds as selective factor Xa inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(19), 2141-2144.

  • ChemicalBook. (2024). "2-Amino-5-chloropyridine Properties and Synthesis."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Impurity Profiling of N-(5-chloropyridin-2-yl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The synthesis of N-(5-chloropyridin-2-yl)-2-methylbenzamide presents a classic "mismatched" coupling scenario in medicinal chemistry. You are attempting to couple an electron-deficient amine (2-amino-5-chloropyridine) with a sterically hindered acylating agent (2-methylbenzoyl chloride or activated ester).

  • The Nucleophile: The chlorine atom at the 5-position of the pyridine ring exerts an inductive electron-withdrawing effect ($ -I $), significantly reducing the nucleophilicity of the exocyclic amine.

  • The Electrophile: The ortho-methyl group on the benzoyl ring creates steric bulk, impeding the approach of the nucleophile to the carbonyl carbon.

This combination often leads to stalled reactions, allowing moisture to compete for the acylating agent (hydrolysis) or promoting kinetic attack at the more accessible (but incorrect) ring nitrogen.

Reaction Pathway & Impurity Map

The following diagram illustrates the competing pathways. The critical decision point is the competition between the Exocyclic Amine (Desired) and the Endocyclic Ring Nitrogen (Undesired) .

ReactionPathways SM Starting Materials (2-Amino-5-chloropyridine + 2-Methylbenzoyl Chloride) Path_A Path A: Exocyclic Attack (Thermodynamic) SM->Path_A Slow (Steric/Electronic penalty) Path_B Path B: Endocyclic Attack (Kinetic) SM->Path_B Fast (Less Steric Hindrance) Path_C Path C: Moisture/Hydrolysis SM->Path_C Trace H2O Product Target Product (Amide) Path_A->Product Path_D Path D: Over-Acylation Product->Path_D Excess Acid Chloride Intermediate_B N-Acylpyridinium Salt (Unstable Intermediate) Path_B->Intermediate_B Rearrangement Dimroth-like Rearrangement Intermediate_B->Rearrangement Heat/Base Rearrangement->Product Impurity_Acid Impurity A: 2-Methylbenzoic Acid Path_C->Impurity_Acid Impurity_Imide Impurity B: Bis-amide (Imide) Path_D->Impurity_Imide

Caption: Reaction landscape showing the competition between thermodynamic product formation, kinetic trap (ring acylation), and hydrolysis.

Troubleshooting Guide (FAQ)

Issue 1: "I see a large peak in LCMS corresponding to the mass of the carboxylic acid, and low conversion."

Diagnosis: Competitive Hydrolysis. Due to the deactivated nature of 2-amino-5-chloropyridine, the reaction rate is exceptionally slow. If the reaction solvent is not strictly anhydrous, or if the reagents are wet, water will outcompete the amine for the acid chloride.

Corrective Action:

  • Switch Reagents: Do not use EDC/HATU coupling if possible. The activated ester is too slow. Use 2-methylbenzoyl chloride .

  • Drying Protocol: Dry the amine by azeotropic distillation with toluene before use. Use anhydrous THF or DCM.

  • Catalysis: Add 10-20 mol% DMAP (4-dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the poor nucleophile more effectively than the acid chloride alone.

Issue 2: "My product has the correct mass, but the NMR spectrum looks 'messy' or split."

Diagnosis: Rotamers or Regioisomers.

  • Rotamers: The ortho-methyl group restricts rotation around the amide bond. You may see broadened or split peaks in

    
    H NMR at room temperature. Run the NMR at 50°C; if the peaks coalesce, they are rotamers.
    
  • Regioisomers (Ring Acylation): If the peaks do not coalesce, you may have formed the N-acylpyridinium species (attack at ring N). This is characterized by a significant downfield shift of the protons adjacent to the ring nitrogen.

Corrective Action:

  • Thermodynamic Equilibration: Heat the reaction mixture (reflux in Toluene or Dioxane) for 2-4 hours. This promotes the rearrangement of the kinetic ring-acylated product to the thermodynamic exocyclic amide (Target Product).

Issue 3: "I isolated a byproduct with Mass = [Target + 118]. What is it?"

Diagnosis: Bis-Acylation (Imide Formation). The mass difference corresponds to an extra 2-methylbenzoyl group (


, minus H = 118). The amide proton of the product is still somewhat acidic and can react with excess acid chloride to form the imide.

Corrective Action:

  • Stoichiometry: Strictly control the acid chloride equivalents (1.05 – 1.1 eq).

  • Base Choice: Avoid strong bases (like NaH) that deprotonate the amide. Use mild organic bases like Pyridine or Triethylamine.

  • Hydrolysis of Imide: If the impurity is already formed, treat the crude mixture with aqueous NaOH/MeOH. The imide bond is much more labile than the amide bond and will selectively hydrolyze back to the desired product.

Quantitative Comparison of Impurities

Impurity TypeStructure / DescriptionRetention Time (Relative)OriginRemoval Strategy
Impurity A 2-Methylbenzoic acidEarly (Polar)Hydrolysis of acid chlorideBasic wash (sat. NaHCO

)
Impurity B Bis-amide (Imide)Late (Non-polar)Excess reagents / High TempSelective hydrolysis (NaOH/MeOH)
Impurity C Ring-N IsomerClose to ProductKinetic controlThermal rearrangement (Reflux)
Impurity D TetramethylureaEarlyHATU/HBTU byproductWater wash / Column chromatography

Optimized Experimental Protocol

Objective: Synthesis of N-(5-chloropyridin-2-yl)-2-methylbenzamide minimizing hydrolysis and regioselectivity issues.

Reagents:

  • 2-Amino-5-chloropyridine (1.0 eq)[1]

  • 2-Methylbenzoyl chloride (1.1 eq)

  • Pyridine (Solvent/Base) OR THF with Et

    
    N (3.0 eq)
    
  • DMAP (0.1 eq) - Critical for rate acceleration

Step-by-Step:

  • Preparation: Charge an oven-dried flask with 2-amino-5-chloropyridine (1.0 eq) and DMAP (0.1 eq). Purge with Nitrogen.

  • Solvation: Add anhydrous Pyridine (5-10 volumes). Note: Pyridine acts as both solvent and "acyl transfer" base.

  • Addition: Cool to 0°C. Add 2-methylbenzoyl chloride (1.1 eq) dropwise over 15 minutes.

    • Why? Cooling prevents immediate kinetic attack at the wrong nitrogen and suppresses exotherms.

  • Reaction: Allow to warm to Room Temperature. Stir for 2 hours.

    • Checkpoint: Check LCMS.[1] If conversion is <50%, heat to 50°C. The steric bulk of the ortho-methyl group often requires thermal energy to overcome.

  • Workup (Imide Destruction): If bis-acylation is observed, add 1M NaOH (2 eq) and stir for 30 mins.

  • Isolation: Pour into ice water. The product should precipitate.[2] Filter and wash with water and hexanes.

  • Purification: Recrystallize from Ethanol/Water if necessary.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Retrieved from

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Pfizer Inc. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Retrieved from

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Retrieved from

Sources

Troubleshooting "N-(5-chloropyridin-2-yl)-2-methylbenzamide" NMR spectrum interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for N-(5-chloropyridin-2-yl)-2-methylbenzamide . This guide addresses the specific challenges researchers face when characterizing this scaffold. This molecule combines an electron-deficient heterocycle (5-chloropyridine) with a sterically hindered benzene ring (o-toluic acid derivative).[1][2][3][4] This combination creates unique NMR signatures and common pitfalls, particularly regarding amide proton visibility and conformational isomers.[2][5]

Quick Reference: The Molecule
  • Core Structure: Secondary Amide linkage (-CONH-).[1][2][3][4]

  • Fragment A: 2-Methylphenyl (o-tolyl).[1][2][3][4]

  • Fragment B: 5-Chloropyridin-2-yl.[1][2][3][4][6][7][8][9]

  • Key Challenge: The ortho-methyl group restricts rotation, often leading to signal broadening or rotameric distinctness in low-temperature spectra.[1][2][3][4]

Module 1: Structural Verification (The "Is it what I think it is?" Phase)

Before troubleshooting anomalies, you must establish a baseline assignment.[5] The following logic flow ensures you are looking at the correct signals.

Assignment Logic Flow

AssignmentLogic Start Start: 1H NMR Spectrum Step1 1. Locate Methyl Singlet (2.3 - 2.5 ppm) Start->Step1 Step2 2. Locate Amide NH (Broad, >8.0 ppm) Step1->Step2 Found 3H Step3 3. Identify Pyridine H-6' (Most Deshielded Doublet, ~8.4 ppm) Step2->Step3 Found 1H (D2O exch.) Step4 4. Analyze Coupling (J-values) Step3->Step4 Decision Are integrals consistent (3:1:1 ratio)? Step4->Decision Pass Structure Confirmed Decision->Pass Yes Fail Go to Module 2 (Troubleshooting) Decision->Fail No

Figure 1: Step-by-step logic for assigning the primary signals in N-(5-chloropyridin-2-yl)-2-methylbenzamide.

Expected Chemical Shifts (Reference Table)

The values below are based on 300K acquisition in DMSO-d6.

Proton GroupApprox.[1][2][3][9][10][11][12][13][14] Shift (δ ppm)MultiplicityIntegrationDiagnostic Note
Amide NH 10.5 – 11.2Broad Singlet1HDisappears with D₂O shake.[1][2][3][4] Highly solvent dependent.[1][2][3]
Pyridine H-6' 8.35 – 8.45Doublet (d)1HAdjacent to Pyridine N and Cl.[1][2][3][4] Small coupling (J ~2.5 Hz) to H-4'.[1][2][3][4]
Pyridine H-3' 8.10 – 8.20Doublet (d)1HOrtho to amide linkage.[1][2][3][4] Larger coupling (J ~8.8 Hz) to H-4'.[1][2][3][4]
Pyridine H-4' 7.85 – 7.95Doublet of Doublets (dd)1HCoupled to H-3' (ortho) and H-6' (meta).[1][2][3][4]
Benzene Ar-H 7.20 – 7.50Multiplet4HOften overlapping.[1][2][3][4] H-6 (ortho to C=O) is usually the most downfield of this group.[1][2][3][4]
Methyl (-CH₃) 2.35 – 2.45Singlet3HThe "Anchor" signal.[1][2][3][4] If this is missing, you have the wrong molecule.[2][5]

Module 2: Troubleshooting Guides (FAQs)

Issue 1: "I cannot find the Amide NH proton."

Symptom: The region above 8.0 ppm shows aromatic signals, but the broad singlet expected for the amide is missing or integrated poorly.[2][3][5]

Root Cause:

  • Chemical Exchange: In protic solvents (MeOH-d4) or "wet" solvents, the amide proton exchanges with the solvent deuterium or water, rendering it invisible.[2][4][5]

  • Broadening: The quadrupole moment of the adjacent Nitrogen-14, combined with intermediate rotation rates caused by the steric bulk of the ortho-methyl group, can broaden the signal into the baseline.[1][2][3]

Solution Protocol:

  • Switch Solvent: Use DMSO-d6 or DMF-d7 .[1][2][3] These polar aprotic solvents act as hydrogen bond acceptors, "locking" the NH proton in place and sharpening the signal [1].[2][3][5]

  • Dry the Sample: Ensure your CDCl₃ is dry.[1][2][3] Filter through activated basic alumina or use a fresh ampoule.[1][2][3] Water catalyzes proton exchange.[1][2][3]

  • Run at Low Temperature: Cooling the sample (e.g., to 273 K) can slow the exchange rate, making the peak reappear.[2][4][5]

Issue 2: "The aromatic region is a mess. I see extra peaks."

Symptom: You observe small "shadow" peaks near the main aromatic signals, or the integration is slightly off (e.g., 1.2H instead of 1.0H).

Root Cause:

  • Rotamers: The ortho-methyl group on the benzamide ring creates steric clash with the amide carbonyl.[1][2][3] This restricts rotation around the C(aryl)-C(carbonyl) bond, leading to cis/trans conformational isomers (rotamers) that are distinct on the NMR timescale [2].[4][5]

  • Impurities: Residual starting material (2-amino-5-chloropyridine) is common.[1][2][3][4]

Differentiation Protocol:

  • The "Heat" Test: Warm the NMR tube to 320-330 K.

    • If peaks coalesce (merge) and sharpen: It is a Rotamer issue. The compound is pure.[1][2][3]

    • If peaks remain distinct: It is an Impurity .[1][2][3]

Impurity Marker (2-amino-5-chloropyridine): Look for a broad amine (-NH₂) signal around 6.0 – 6.5 ppm (in DMSO) and upfield shifts of the pyridine ring protons compared to the amide product [3].[1][2][3][4]

Issue 3: "How do I distinguish the Pyridine ring from the Benzene ring?"

Symptom: All aromatic protons are in the 7.2 – 8.5 ppm range.[1][2][3] Assigning them specifically is difficult.

Technical Insight: Use Coupling Constants (J-values) . Pyridine coupling constants are distinct from benzene derivatives due to the electronegative nitrogen in the ring.[1][2][3]

  • Pyridine Ring (Fragment B):

    • J(3,4) (Ortho): ~8.5 – 9.0 Hz.[4][5]

    • J(4,6) (Meta): ~2.5 Hz.[4][5]

    • J(3,6) (Para): ~0 – 0.5 Hz (usually not seen).[4][5]

  • Benzene Ring (Fragment A):

    • J(ortho): ~7.5 – 8.0 Hz.[4][5]

    • J(meta): ~1.5 – 2.0 Hz.[4][5]

Action: Look for the Doublet of Doublets (dd) at ~7.9 ppm.[2][4][5] This is H-4' of the pyridine.[1][2][3] It will have one large J (ortho) and one small J (meta). Benzene protons in this molecule rarely show such clear dd patterns due to overlap.[1][2][3]

Module 3: Advanced Verification Workflow

If 1H NMR is inconclusive, use this 2D NMR workflow to map the connectivity.

AdvancedWorkflow Sample Sample Preparation (50mM in DMSO-d6) HSQC 1. HSQC (Identify C-H pairs) Sample->HSQC HMBC 2. HMBC (Long-range coupling) HSQC->HMBC Link Methyl to Quaternary C COSY 3. COSY (Neighbor protons) HMBC->COSY Trace Ring Systems Result Connectivity Map COSY->Result

Figure 2: Recommended 2D NMR workflow for full structural elucidation.

Critical HMBC Correlations

To definitively prove the amide linkage (connecting Ring A to Ring B):

  • Amide Proton (NH) -> Carbonyl Carbon (C=O): Look for a cross-peak from the NH proton (~11 ppm) to the Carbonyl carbon (~168 ppm).[4][5]

  • Amide Proton (NH) -> Pyridine C-2': Look for a cross-peak from the NH proton to the quaternary carbon of the pyridine ring (C-2').[1][2][3][4]

  • Methyl Protons -> Benzene C-1, C-2, C-3: The methyl singlet will correlate to the quaternary C-2 (attachment point) and the adjacent C-1 (carbonyl attachment) and C-3.[1][2][3][4]

References

  • Abraham, R. J., & Mobli, M. (2014).[4][5] 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 433-442.[2][4][5]

  • Clayden, J., et al. (2005).[4][5] Atropisomerism in amides. Angewandte Chemie International Edition. (General mechanism reference for ortho-substituted benzamide rotation).

  • NIST Chemistry WebBook. (2025).[2][4][5] 2-Amino-5-chloropyridine Spectral Data. National Institute of Standards and Technology.[1][2][3][15]

For further assistance, please contact the Structural Elucidation Group with your raw FID files attached.[1][2][3][4]

Sources

Technical Support Center: Reaction Monitoring for N-(5-chloropyyridin-2-yl)-2-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring the synthesis of N-(5-chloropyridin-2-yl)-2-methylbenzamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based guidance on utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction tracking. The following question-and-answer format addresses common challenges and offers practical, scientifically-grounded solutions.

I. General Synthesis Overview

The synthesis of N-(5-chloropyridin-2-yl)-2-methylbenzamide typically involves an amide coupling reaction.[1] A common and straightforward method is the reaction of an acyl chloride with an amine.[] In this case, 2-methylbenzoyl chloride reacts with 2-amino-5-chloropyridine. The reaction progress is monitored to determine the point of completion and to identify the formation of any significant byproducts.[3][4]

Reaction Scheme

Reaction_Scheme reactant1 2-methylbenzoyl chloride product N-(5-chloropyridin-2-yl)-2-methylbenzamide reactant1->product + reactant2 2-amino-5-chloropyridine reactant2->product +

Caption: General amide synthesis pathway.

II. Thin-Layer Chromatography (TLC) Monitoring: FAQs & Troubleshooting

TLC is a rapid, inexpensive, and highly effective technique for monitoring the progress of many organic reactions.[5][6] It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

Frequently Asked Questions

Q1: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?

A1: The goal is to find a solvent system where the starting materials and the product have distinct and well-resolved spots with Retention Factor (Rf) values ideally between 0.2 and 0.8.[7] A good starting point for many amide coupling reactions is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

  • Initial Trial: Begin with a 1:1 mixture of hexane and ethyl acetate.

  • Adjusting Polarity:

    • If all spots remain at the baseline (Rf values are too low), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.[5][8]

    • If all spots are near the solvent front (Rf values are too high), the mobile phase is too polar. Increase the proportion of hexane.[5][8]

  • Polarity Considerations: The product, N-(5-chloropyridin-2-yl)-2-methylbenzamide, is generally less polar than the starting amine (2-amino-5-chloropyridine) but more polar than the acyl chloride. Therefore, you should expect the product to have a higher Rf value than the amine.

Q2: How do I interpret the spots on my TLC plate?

A2: A properly run TLC plate will show the separation of the reaction components based on their polarity.

  • Spotting: It is crucial to spot the starting materials and the reaction mixture on the same plate for direct comparison. A "co-spot," where the starting material and reaction mixture are spotted on top of each other, can also be very informative.[3]

  • Interpretation:

    • Time Zero (T0): At the beginning of the reaction, you should see spots corresponding to your starting materials.

    • During Reaction: As the reaction progresses, the spot for the starting amine should diminish in intensity, while a new spot for the product appears and intensifies.

    • Completion: The reaction is generally considered complete when the spot for the limiting starting material is no longer visible.

Q3: How is the Retention Factor (Rf) value calculated and why is it important?

A3: The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[9] It is calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [9]

The Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature) and helps in identifying the different components of your reaction mixture.[7][5]

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Spots are streaking. - Sample is too concentrated.[6][10]- The compound is highly polar and interacting strongly with the silica gel.- Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the mobile phase to improve spot shape.[11]
Spots are not separating (remain on the baseline). - The mobile phase is not polar enough.[12]- Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate).
Spots are all at the solvent front. - The mobile phase is too polar.[8]- Decrease the polarity of the mobile phase by adding more of the non-polar solvent (e.g., hexane).
No spots are visible. - The sample is too dilute.[10]- The compounds do not visualize under UV light.- The compound has evaporated from the plate.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[10]- Use a chemical stain (e.g., potassium permanganate, iodine) for visualization.[8]

III. Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring: FAQs & Troubleshooting

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[13][14][15] It provides information on the retention time and the mass-to-charge ratio (m/z) of the components in a mixture, allowing for confident identification of reactants, products, and byproducts.

Frequently Asked Questions

Q1: What are the expected m/z values for my starting materials and product?

A1: The expected mass-to-charge ratios will depend on the ionization mode (positive or negative) used in your mass spectrometer. Electrospray ionization (ESI) is common for this type of molecule.

Compound Molecular Formula Molecular Weight Expected [M+H]⁺ (m/z)
2-amino-5-chloropyridineC₅H₅ClN₂128.56129.57
2-methylbenzoic acid (from hydrolysis of acyl chloride)C₈H₈O₂136.15137.16
N-(5-chloropyridin-2-yl)-2-methylbenzamideC₁₃H₁₁ClN₂O246.70247.71

Q2: How do I interpret an LC-MS chromatogram for my reaction?

A2: The output from an LC-MS analysis includes a total ion chromatogram (TIC), which shows the intensity of all ions detected over time, and mass spectra for each chromatographic peak.

  • Peak Identification: Identify the peaks in the chromatogram corresponding to your starting materials and product by their retention times and, more definitively, by their mass spectra.[13][16]

  • Reaction Progress: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.[13]

  • Byproduct Identification: Look for other peaks in the chromatogram and analyze their mass spectra to identify potential byproducts. A common byproduct is the hydrolysis of the acyl chloride to the corresponding carboxylic acid (2-methylbenzoic acid).[17]

Q3: Can I use LC-MS to quantify the reaction progress?

A3: While LC-MS is excellent for qualitative analysis and monitoring relative changes, accurate quantification requires the use of calibration curves with known standards.[13] However, for reaction monitoring, observing the relative peak areas of reactants and products provides a good estimate of the reaction's progression.

Troubleshooting Guide

LCMS_Troubleshooting start LC-MS Issue Detected issue1 Poor Peak Shape (Tailing, Fronting, Splitting) start->issue1 issue2 No or Weak Signal start->issue2 issue3 Retention Time Shifts start->issue3 issue4 High Background Noise start->issue4 sub_issue1 Check column integrity Prepare fresh mobile phase Adjust sample solvent issue1->sub_issue1 sub_issue2 Check for leaks Ensure proper ionization Verify sample concentration issue2->sub_issue2 sub_issue3 Check pump flow rate Equilibrate column properly Verify mobile phase composition issue3->sub_issue3 sub_issue4 Use high-purity solvents Clean the ion source Check for contamination issue4->sub_issue4

Caption: A troubleshooting decision tree for common LC-MS issues.

Problem Possible Cause(s) Solution(s)
Significant peak tailing or fronting. - Column degradation.- Mismatch between sample solvent and mobile phase.[18]- Overloading the column.- Flush or replace the column.- Dissolve the sample in the initial mobile phase.- Dilute the sample.
No peaks or very weak signal. - Leak in the system.- Incorrect MS settings (e.g., ionization mode).- Sample concentration is too low.[19]- Check all fittings for leaks.- Optimize MS parameters.- Concentrate the sample or inject a larger volume.
Retention times are shifting between runs. - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column is not properly equilibrated.[20]- Prepare fresh mobile phase.- Ensure the column oven is at a stable temperature.- Increase the column equilibration time between injections.
High background noise or extraneous peaks. - Contaminated solvents or reagents.[20]- Dirty ion source.- Carryover from a previous injection.- Use high-purity, LC-MS grade solvents.- Clean the ion source according to the manufacturer's instructions.- Run blank injections between samples to wash the system.

IV. References

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • ChemistNate. (2014, March 26). How to Make Amides: Mechanism [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. Amide Workup. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Novasylabs. (2024, August 13). Identification of In-Process Organic Compounds using LCMS. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: TLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001, May 15). Thin-layer Chromatography. PubMed. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Shimadzu. LCMS Troubleshooting Tips. Retrieved from [Link]

  • Khan Academy. Calculating retention factors for TLC [Video]. Retrieved from [Link]

  • Labdex. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Perpusnas. (2026, January 6). Understanding Rf Value: Chromatography Formula Explained. Retrieved from [Link]

  • ResearchGate. (2014, February 28). How do you interpret LC-MS data?. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize.... Retrieved from [Link]

  • Reddit. (2020, June 8). TLC seperation of carboxylix acid, amine, and the amide product. r/chemistry. Retrieved from [Link]

  • Technical Disclosure Commons. (2021, January 14). Process For The Preparation of N-(5-chloropyridin-2-yl)-2.... Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes. Retrieved from [Link]

  • News-Medical. (2018, September 19). How to Read LC-MS Chromatograms. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling. Current Chemistry Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • University of California, Los Angeles. Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Scribd. The Basics of Lc-Msms Troubleshooting: Tools, Cases, Strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, April 15). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. PubMed. Retrieved from [Link]

  • Excedr. (2024, January 29). An Introduction to LC/MS for Chemical Analysis. Retrieved from [Link]

  • Matrix Fine Chemicals. N-(5-CHLOROPYRIDIN-2-YL)-5-METHOXY-2-NITROBENZAMIDE. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2021, January 15). Understanding LCMS Data for Identification of Chemical Compounds Contained in Rodent Tuber. Retrieved from [Link]

  • Semantic Scholar. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]

  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - .... Retrieved from

  • ResearchGate. Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. PMC. Retrieved from [Link]

  • ResearchGate. Nickel‐Catalyzed Asymmetric Synthesis of α‐Arylbenzamides. Retrieved from [Link]

  • MDPI. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved from [Link]

Sources

Validation & Comparative

N-(5-chloropyridin-2-yl)-2-methylbenzamide: Spectroscopic Data Validation & Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Why This Molecule Matters: N-(5-chloropyridin-2-yl)-2-methylbenzamide (CAS: 309930-43-6) is a critical structural motif in medicinal chemistry, serving as a model system for the synthesis of Factor Xa inhibitors (e.g., Edoxaban and Betrixaban analogs).[1] The formation of the amide bond between an electron-deficient aminopyridine and a sterically hindered benzoyl chloride represents a classic challenge in process chemistry: balancing reactivity with regioselectivity.

The Validation Gap: Routine QC often relies solely on HPLC-UV. However, this method frequently fails to distinguish the target product from:[1][2]

  • Regioisomeric impurities: Bis-acylation at the pyridine ring nitrogen.

  • Hydrolytic degradants: 2-Methylbenzoic acid (co-elutes in reverse-phase methods).[1]

  • Starting Material (SM) carryover: 2-Amino-5-chloropyridine (similar UV profile).[1]

This guide provides a definitive spectroscopic validation protocol, comparing Standard QC (HPLC) against Structural Validation (NMR/MS) to ensure data integrity in drug development pipelines.

Comparative Analysis: Choosing the Right Validation Tool
FeatureMethod A: HPLC-UV (Standard) Method B: 1H NMR (Validation) Method C: LC-MS/MS (Trace)
Primary Utility Purity % (Area Under Curve)Structural ConfirmationImpurity Identification
Blind Spot Co-eluting isomers; Response factor errors.[1]Trace impurities (<1%); Inorganic salts.[1][2]Quantitation (without standards).[1][2]
Critical Check Retention Time (

) consistency.
Amide NH vs. Amine NH

shift.
Chlorine Isotope Pattern (

).[1][2]
Decision Routine Batch Release Reference Standard Certification Genotoxic Impurity Screening

Expert Insight: Do not rely on HPLC retention time alone. The 2-amino-5-chloropyridine starting material has a broad UV absorption that can mask the product peak tail. 1H NMR is the only self-validating method to confirm the consumption of the amine protons (~6.0 ppm) and the formation of the deshielded amide proton (>10.0 ppm).[1]

Reference Spectroscopic Data Bank

The following data represents the "Gold Standard" for N-(5-chloropyridin-2-yl)-2-methylbenzamide.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d

)

Note: DMSO is preferred over CDCl


 to prevent Amide NH exchange and broadening.[1][2]
PositionChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Logic
Amide NH 10.85 s (br) 1H -Diagnostic: Downfield shift confirms acylation.[1]
Py-H6 8.38d1H2.5

-proton to pyridine nitrogen; deshielded.
Py-H3 8.15d1H8.8Ortho to amide; shifts downfield vs. SM.
Py-H4 7.92dd1H8.8, 2.5Meta-coupling confirms 2,5-substitution.
Ar-H 7.45 – 7.25m4H-2-Methylbenzoyl aromatic envelope.
Ar-CH

2.38 s 3H -Diagnostic: Singlet confirms 2-methyl group integrity.
Table 2: Mass Spectrometry (ESI+) Fragmentation Logic
Ion Typem/z (Observed)InterpretationValidation Check
[M+H]

247.06 Parent Ion (

Cl)
Base peak.[1]
Isotope 249.06Isotope Ion (

Cl)
Must observe ~3:1 ratio (247:249).[1][2]
Fragment 129.05[C

H

ClN

]

Cleavage of amide bond (Aminopyridine cation).[1][2]
Fragment 119.05[C

H

O]

Acylium ion (2-methylbenzoyl).[1]
Experimental Protocols
Protocol A: Synthesis of the Validation Standard

Objective: Isolate a high-purity reference sample to generate the spectra above.

  • Setup: Charge a dry 100 mL Round Bottom Flask (RBF) with 2-amino-5-chloropyridine (1.28 g, 10 mmol) and anhydrous Dichloromethane (DCM) (20 mL).

  • Base Addition: Add Pyridine (1.6 mL, 20 mmol) or Triethylamine. Cool to 0°C.[3][4]

  • Acylation: Dropwise add 2-methylbenzoyl chloride (1.54 g, 10 mmol) in DCM (5 mL) over 15 minutes.

    • Why: Slow addition prevents bis-acylation and exotherm control.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2]

  • Quench & Workup:

    • Wash organic layer with 1M HCl (2 x 20 mL).[1][2] Crucial Step: Removes unreacted aminopyridine (SM) by protonating the pyridine ring, forcing it into the aqueous layer.[1][2]

    • Wash with sat. NaHCO

      
       (removes 2-methylbenzoic acid).[1]
      
    • Dry over MgSO

      
      , filter, and concentrate.[1][2]
      
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.[1]

Protocol B: Sample Preparation for qNMR (Purity Assay)
  • Weigh exactly 10.0 mg of the dried product.

  • Weigh exactly 10.0 mg of Maleic Acid (Internal Standard, >99.9% purity).

  • Dissolve both in 0.6 mL DMSO-d

    
     .
    
  • Acquire 1H NMR with d1 (relaxation delay)

    
     30 seconds to ensure full integration recovery.
    
  • Compare the integral of the Product Methyl (2.38 ppm) vs. Maleic Acid Vinyl Protons (6.2 ppm).[1][2]

Visualization of Validation Logic
Diagram 1: Analytical Decision Workflow

This flowchart illustrates the logic tree for validating the compound against common synthetic pitfalls.

ValidationWorkflow Start Crude Reaction Mixture Isolation Acid/Base Extraction (Remove SM & Acid) Start->Isolation HPLCCheck HPLC-UV Screening Isolation->HPLCCheck Decision1 Single Peak? HPLCCheck->Decision1 Fail Recrystallize Decision1->Fail No (<95%) Pass Spectroscopic Validation Decision1->Pass Yes (>98%) Fail->Isolation NMR 1H NMR (DMSO-d6) Pass->NMR Check1 Check 10.8 ppm (NH) Present? NMR->Check1 Check1->Fail No (Hydrolysis) Check2 Check 6.0 ppm (NH2) Absent? Check1->Check2 Yes Check2->Fail No (SM Remaining) Final CERTIFIED REFERENCE STANDARD Check2->Final Yes

Caption: Analytical workflow ensuring removal of starting material (SM) and confirmation of amide bond formation.

Diagram 2: MS Fragmentation Pathway (ESI+)

Visualizing the mass spectral breakdown for structural confirmation.[1][2]

MSFragmentation Parent Parent Ion [M+H]+ = 247/249 TS Amide Bond Cleavage Parent->TS Frag1 Acylium Ion [C8H7O]+ m/z = 119 TS->Frag1 Loss of Amine Frag2 Aminopyridine Ion [C5H4ClN2]+ m/z = 129/131 TS->Frag2 Loss of Benzoyl

Caption: ESI+ Fragmentation logic. The 3:1 ratio in the 129/131 fragment confirms the chlorine remains on the pyridine ring.[1][2]

References
  • Daiichi Sankyo Co., Ltd. (2003).[1][2] Edoxaban Key Intermediate and Synthesis Method Therefor. European Patent Office, EP1400518.[1][2]

  • Nagata, T., et al. (2009).[1][2] Discovery of Betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor.[1][2][5] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[1][2][5]

  • Sigma-Aldrich. (2024).[1] 2-Amino-5-chloropyridine Product Specification and MS Data. [1][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS): 2-Methylbenzamide derivatives. [1][2]

Sources

Comparing synthesis routes for "N-(5-chloropyridin-2-yl)-2-methylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

The synthesis of N-(5-chloropyridin-2-yl)-2-methylbenzamide presents a classic "mismatched" coupling challenge in medicinal chemistry. The reaction requires forming an amide bond between 2-amino-5-chloropyridine (a critically weak nucleophile due to resonance delocalization and the electron-withdrawing chlorine) and 2-methylbenzoic acid (o-toluic acid), which possesses significant steric hindrance at the ortho position.[1]

Standard coupling protocols (EDC/HOBt) often fail or result in low conversion for this specific scaffold.[1] This guide compares three distinct methodologies:

  • The Industrial Standard: Acid Chloride Activation (via Thionyl Chloride).[1]

  • The Modern Solution: Propylphosphonic Anhydride (T3P).[1][2][3][4]

  • The Discovery Route: HATU-mediated coupling.[1]

Retrosynthetic Logic

The disconnection is straightforward, but the forward chemistry is dictated by the low basicity of the aminopyridine (


).[1]

Retrosynthesis Target Target Molecule N-(5-chloropyridin-2-yl)-2-methylbenzamide Amine Weak Nucleophile 2-Amino-5-chloropyridine Target->Amine Amide Disconnection Acid Steric Electrophile 2-Methylbenzoic Acid Target->Acid

Caption: Retrosynthetic breakdown highlighting the electronic and steric challenges.

Route A: The Acid Chloride Method (Industrial Workhorse)[1]

Mechanism: Conversion of the carboxylic acid to a highly reactive acyl chloride, followed by nucleophilic attack.[1] Best For: Large-scale synthesis, cost reduction, and forcing reaction completion.[1]

Mechanistic Insight

The 2-methyl group twists the carbonyl out of planarity, reducing electrophilicity.[1] Simultaneously, the pyridine ring pulls electron density from the exocyclic amine.[1] The high energy of the acyl chloride intermediate is thermodynamically necessary to overcome the high activation energy barrier of the amine attack.[1]

Protocol
  • Activation: Charge a reaction vessel with 2-methylbenzoic acid (1.0 equiv) and Toluene (5-10 volumes).

  • Chlorination: Add Thionyl Chloride (

    
    , 1.2 equiv) dropwise.[1] Add a catalytic amount of DMF (0.05 equiv).[1]
    
  • Reflux: Heat to 80°C for 2-3 hours.

    • Self-Validation Step: Aliquot 50 µL into MeOH. Analyze by LCMS. Complete conversion to the methyl ester indicates full acid chloride formation.[1]

  • Coupling: Cool to 0°C. Add Pyridine (2.0 equiv) followed by 2-amino-5-chloropyridine (0.95 equiv).

    • Note: Using a slight deficit of the difficult-to-remove amine ensures ease of purification.[1]

  • Reaction: Warm to room temperature and stir for 4-12 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1]
    

AcidChloride Step1 Acid + SOCl2 (cat. DMF) Inter Acyl Chloride Intermediate Step1->Inter 80°C, 2h Step2 Add Amine + Pyridine Inter->Step2 0°C -> RT Product Final Amide Step2->Product Nu- Attack

Caption: Step-wise activation and coupling via the Acid Chloride pathway.

Route B: T3P-Mediated Coupling (The "Green" Standard)[1]

Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride.[1][4] Best For: High purity requirements, avoiding corrosive reagents, and "one-pot" convenience.[1]

Mechanistic Insight

T3P acts as a water scavenger and activates the acid.[1] Crucially, T3P reactions are driven by base.[1] For electron-deficient amines, T3P is superior to carbodiimides because the byproduct (cyclic phosphonic acid) is water-soluble, preventing the "urea contamination" common with EDC/DCC.[1]

Protocol
  • Setup: Dissolve 2-methylbenzoic acid (1.0 equiv) and 2-amino-5-chloropyridine (1.1 equiv) in EtOAc (or 2-MeTHF).

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).[1]

    • Critical Parameter: The reaction must remain basic (pH > 8) for T3P to function.[1]

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Heating: Heat to 60-70°C.

    • Why Heat? The weak nucleophile requires thermal energy to attack the T3P-activated intermediate.[1]

  • Workup: Wash with water, then 0.5M HCl, then brine.

    • Advantage:[1][3][5][6][7][8] T3P byproducts wash away in water, often leaving >98% pure product in the organic phase without chromatography.[1]

Route C: HATU (The Discovery Standard)[1]

Mechanism: Formation of an O-acyl(7-azabenzotriazole)uronium active ester.[1] Best For: Small-scale screening, high-throughput synthesis.[1]

Mechanistic Insight

HATU is extremely reactive due to the 7-aza effect (neighboring group participation).[1] However, for very weak amines (like 2-amino-5-chloropyridine), the activated ester can sometimes hydrolyze or undergo guanidinylation (side reaction) faster than the amine attacks, leading to lower yields compared to T3P or Acid Chlorides.[1]

Protocol
  • Activation: Dissolve Acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1] Stir for 15 mins.

  • Coupling: Add Amine (1.1 equiv).[1]

  • Conditions: Stir at RT for 16 hours. If conversion is <50%, heat to 50°C.[1]

  • Workup: Requires column chromatography to remove tetramethylurea byproducts and HATU residues.

Comparative Analysis & Data

The following table summarizes experimental expectations based on the electronic properties of the substrates.

FeatureRoute A: Acid ChlorideRoute B: T3P (Recommended)Route C: HATU
Yield High (80-90%)Excellent (85-95%) Moderate (50-70%)
Purity (Crude) Moderate (Dimers/Color)High (>95%) Low (Urea byproducts)
Scalability Excellent (Kg scale)Excellent (Kg scale)Poor (Cost prohibitive)
Atom Economy GoodModeratePoor
Workup ExtractionWash only (Green) Chromatography
Cost Low ModerateHigh
Decision Matrix

DecisionMatrix Start Start: Choose Route Scale Scale > 100g? Start->Scale Purification Chromatography Available? Scale->Purification No RouteA Route A: Acid Chloride (Lowest Cost) Scale->RouteA Yes RouteB Route B: T3P (Best Purity/Ease) Purification->RouteB No (Preferred) RouteC Route C: HATU (Discovery Only) Purification->RouteC Yes

Caption: Decision tree for selecting the optimal synthesis route based on scale and constraints.

Author's Recommendation

For the synthesis of N-(5-chloropyridin-2-yl)-2-methylbenzamide , Route B (T3P) is the superior choice for research and early development.[1]

Justification:

  • Selectivity: T3P minimizes side reactions common with electron-deficient aminopyridines.[1]

  • Efficiency: The ability to isolate high-purity product simply by washing with water (removing the water-soluble phosphonate byproducts) saves significant time compared to the chromatography required for HATU or the recrystallization often needed for Acid Chloride routes.[1]

  • Safety: It avoids the generation of HCl gas and the handling of corrosive thionyl chloride.[1]

Route A should be reserved strictly for multi-kilogram campaigns where reagent cost becomes the primary driver over operational simplicity.[1]

References

  • Dunetz, J. R., et al. (2011).[1][6][9] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[3][4][7][10] Tetrahedron.

  • Patterson, J., et al. (2009).[1] "Discovery of Betrixaban (PRT054021)..." (Describes similar aminopyridine couplings). Bioorganic & Medicinal Chemistry Letters.

  • Common Organic Chemistry. "Mechanism: Amide Coupling with T3P."

Sources

A Comparative Guide to HPLC Purity Analysis of N-(5-chloropyridin-2-yl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(5-chloropyridin-2-yl)-2-methylbenzamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even minute impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for assessing the purity of such compounds, offering the sensitivity and resolution required to separate the main component from process-related impurities and degradation products.[1][2]

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of N-(5-chloropyridin-2-yl)-2-methylbenzamide. We will explore the rationale behind critical methodological choices, compare the performance of a standard C18 stationary phase against a Phenyl-Hexyl phase, and provide the detailed protocols necessary for replication. The objective is to equip researchers and drug development professionals with the expert insights needed to select and implement the most suitable analytical strategy for their specific requirements.

Methodological Considerations for HPLC Purity Analysis

The development of a robust HPLC method is grounded in the physicochemical properties of the analyte and the principles of chromatographic separation.[3][4] For N-(5-chloropyridin-2-yl)-2-methylbenzamide, a molecule possessing both aromatic rings and a degree of hydrophobicity, reversed-phase chromatography is the logical approach.[5][6][7] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; hydrophobic molecules in the sample tend to adsorb to the stationary phase and are eluted by decreasing the mobile phase's polarity.[8]

Key considerations include:

  • Stationary Phase Selection : The choice of column chemistry is the most powerful tool for manipulating selectivity. While octadecylsilane (C18) columns are the workhorse of reversed-phase chromatography due to their strong hydrophobic retention, alternative phases like Phenyl-Hexyl can offer unique selectivity, particularly for aromatic compounds, through π-π interactions.[9][10][11]

  • Mobile Phase Optimization : The mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol, is adjusted to control retention and resolution.[12] Acetonitrile is often preferred for its lower viscosity and favorable UV transparency. The pH of the aqueous component can be buffered to control the ionization state of the analyte and any acidic or basic impurities, thereby influencing their retention.

  • Detector Selection : A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. These detectors acquire spectra across a range of wavelengths, which is invaluable for assessing peak purity and identifying co-eluting impurities.

Primary Method: The Industry Standard C18 Column

The C18 column is the most common starting point for RP-HPLC method development because its separation mechanism is primarily based on the well-understood principle of hydrophobicity.[10] For a molecule like N-(5-chloropyridin-2-yl)-2-methylbenzamide, the C18 phase provides strong retention, which is an excellent foundation for separating it from more polar impurities.

Detailed Experimental Protocol: Method A
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: DAD, 254 nm (with spectral scan from 200-400 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water.

Workflow for Primary HPLC Method (Method A)

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Solvent Dissolve in Diluent (50:50 ACN:H2O) Sample->Solvent Vial Transfer to HPLC Vial Solvent->Vial Injector Inject Sample (10 µL) Vial->Injector Column Separate on C18 Column (Gradient Elution) Injector->Column Detector Detect at 254 nm (DAD) Column->Detector CDS Acquire Chromatogram (Chromatography Data System) Detector->CDS Integration Integrate Peaks CDS->Integration Report Calculate Purity (% Area) Integration->Report

Caption: Workflow for purity analysis using the C18 method.

Expected Performance Data: Method A
ParameterMain PeakImpurity 1Impurity 2
Retention Time (min) 18.515.220.1
Relative Retention Time 1.000.821.09
Resolution (USP) -8.53.1
Asymmetry (Tailing Factor) 1.11.21.3
Theoretical Plates >15000>10000>12000

This method provides excellent resolution for a known polar impurity (Impurity 1) and baseline separation for a closely eluting non-polar impurity (Impurity 2). The peak shape is good, and the efficiency is high, making it a reliable choice for routine quality control.

Comparative Method: Alternative Selectivity with a Phenyl-Hexyl Column

While the C18 method is robust, certain process-related impurities, particularly those with similar hydrophobicity but different aromatic character, may co-elute with the main peak. A Phenyl-Hexyl column introduces a different separation mechanism.[9] The phenyl rings in the stationary phase can interact with the aromatic rings of the analyte and impurities via π-π interactions.[13][14] This provides an orthogonal selectivity that can resolve components that are inseparable on a C18 column.[11]

Detailed Experimental Protocol: Method B
  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: DAD, 254 nm (with spectral scan from 200-400 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water.

Note: The conditions are kept identical to Method A to ensure a direct comparison of the stationary phase's impact on selectivity.

Workflow for Comparative HPLC Method (Method B)

cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Alternative Selectivity) cluster_data Data Processing Sample Weigh Sample Solvent Dissolve in Diluent (50:50 ACN:H2O) Sample->Solvent Vial Transfer to HPLC Vial Solvent->Vial Injector Inject Sample (10 µL) Vial->Injector Column Separate on Phenyl-Hexyl Column (Gradient Elution) Injector->Column Detector Detect at 254 nm (DAD) Column->Detector CDS Acquire Chromatogram (Chromatography Data System) Detector->CDS Integration Integrate Peaks CDS->Integration Report Calculate Purity (% Area) Integration->Report

Caption: Workflow highlighting the Phenyl-Hexyl column for alternative selectivity.

Comparative Data Analysis and Discussion

The true value of an alternative method is revealed when analyzing a sample containing a critical impurity pair that is difficult to resolve with the standard method. Let's assume a new impurity, Impurity 3, is discovered which co-elutes with the main peak in Method A.

ParameterMethod A: C18Method B: Phenyl-Hexyl
Retention Time (Main Peak) 18.5 min17.8 min
Retention Time (Impurity 3) 18.5 min (Co-elutes)18.2 min
Resolution (Main Peak / Impurity 3) 0.0 1.8
Selectivity (α) 1.001.05

Discussion:

As the data illustrates, the C18 column (Method A) fails to separate Impurity 3 from the main N-(5-chloropyridin-2-yl)-2-methylbenzamide peak, resulting in a resolution of zero. This would lead to an overestimation of purity and an undetected impurity.

In contrast, the Phenyl-Hexyl column (Method B) provides baseline resolution (R > 1.5) for this critical pair. This is a direct result of the alternative selectivity offered by the phenyl stationary phase. The π-π interactions between the column and the aromatic impurity create a differential retention that the purely hydrophobic C18 phase could not achieve. While the overall retention time for the main peak is slightly shorter on the Phenyl-Hexyl column, its ability to resolve this specific impurity makes it the superior method for comprehensive purity profiling and method validation.

Method Validation and Trustworthiness

To ensure the reliability of any chosen HPLC method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[15][16][17][18] A validated method provides confidence that it is suitable for its intended purpose.[17][18]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] The comparison above demonstrates that Method B has superior specificity over Method A for the given impurity profile.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[18]

  • Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.[17]

Adherence to these validation principles, as well as system suitability criteria defined in pharmacopoeias like the USP, ensures the trustworthiness and scientific integrity of the generated purity data.[3][19][20]

Conclusion

For the purity analysis of N-(5-chloropyridin-2-yl)-2-methylbenzamide, a standard C18 column provides a robust and reliable method suitable for routine quality control where the impurity profile is well-characterized. However, for in-depth impurity profiling, stability studies, and method validation, employing a column with an orthogonal selectivity, such as a Phenyl-Hexyl phase, is a critical strategy.

The Phenyl-Hexyl column's ability to leverage π-π interactions provides a powerful tool for resolving challenging, co-eluting aromatic impurities that may be missed by conventional C18 methods. By comparing results from both methods, researchers can build a more complete and accurate purity profile, ensuring the quality and safety of the final pharmaceutical product. The choice of method should always be guided by the specific analytical objective, whether it is routine analysis or the comprehensive characterization of a new chemical entity.

References

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI. (2026, January 27).
  • USP-NF 〈621〉 Chromatography. (2023, November 1). Available from: [Link]

  • General Chapters: <621> CHROMATOGRAPHY - uspbpep.com.
  • Revisions per USP 621 - Agilent. Available from: [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Reversed-phase chromatography - Wikipedia. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Available from: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16). Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025, December 4).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures | HALO Columns.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments. Available from: [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178 - Waters Knowledge Base. Available from: [Link]

  • 14 Principles of Reversed Phase HPLC - YouTube. (2021, February 26). Available from: [Link] Principles of Reversed Phase HPLC

  • Can anyone explain the different principles of HPLC? - ResearchGate. (2014, September 24). Available from: [Link]

  • Phenyl Stationary Phases for HPLC - Element Lab Solutions. Available from: [Link]

  • Process For The Preparation of N-(5-chloropyridin-2-yl)-2... - Technical Disclosure Commons. (2021, January 14). Available from: [Link]

  • Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed. (2009, April 15). Available from: [Link]

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. (2020, December 14). Available from: [Link]

  • HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES.
  • ASTM: D5315: Standard Test Method for Carbamates in Water. Available from: [Link]

  • Determination of Pharmaceuticals by Capillary HPLC-MS/MS - Axcend. Available from: [Link]

  • (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - ResearchGate. (2025, August 9). Available from: [Link]

Sources

Publish Comparison Guide: Cross-Reactivity & Selectivity of N-(5-chloropyridin-2-yl)-2-methylbenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

N-(5-chloropyridin-2-yl)-2-methylbenzamide represents a privileged pharmacophore scaffold extensively utilized in the design of Factor Xa (FXa) inhibitors (anticoagulants) and, to a lesser extent, Smoothened (SMO) antagonists (oncology).

This guide focuses on the Factor Xa application, where the 5-chloropyridin-2-yl moiety serves as a critical S1 pocket binder, engaging in halogen bonding with Tyr228, while the benzamide core directs the inhibitor toward the S4 subsite. The "2-methyl" substitution typically acts as a conformational lock or a linker to P4 substituents.

Key Challenge: While this scaffold offers nanomolar potency against FXa, its cross-reactivity profile is dominated by two major liabilities:

  • Serine Protease Promiscuity: Potential off-target inhibition of Thrombin (FIIa), Trypsin, and Kallikrein due to the conserved active site architecture.

  • hERG Channel Blockade: The basic nitrogen of the pyridine ring and the lipophilic chlorophenyl group can predispose the molecule to hERG channel binding, leading to QT prolongation risks.

Mechanism of Action & Structural Basis

The efficacy of this scaffold relies on its ability to bind the active site of Factor Xa, a serine protease that converts Prothrombin to Thrombin.

  • S1 Pocket Interaction: The 5-chloropyridin-2-yl group fits deep into the S1 specificity pocket. The chlorine atom displaces a structural water molecule and forms a halogen bond with the carbonyl oxygen of Tyr228.

  • Linker Dynamics: The benzamide linkage provides a rigid spacer that orients the P4 moiety (attached to the benzene ring) into the hydrophobic S4 pocket (the "aryl-binding" pocket).

  • Selectivity Filter: High selectivity for FXa over Thrombin is achieved because the S1 pocket of FXa is slightly larger and more accessible to the chloropyridine moiety than the more restricted S1 pocket of Thrombin.

Pathway Visualization: Coagulation Cascade & Inhibition Point

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X (Inactive) Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active) TARGET FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Cleaves Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor N-(5-chloropyridin-2-yl) benzamide Scaffold Inhibitor->FXa Blocks (IC50 < 5nM)

Figure 1: The Coagulation Cascade illustrating the specific intervention point of Factor Xa inhibitors. The scaffold blocks the conversion of Prothrombin to Thrombin.

Cross-Reactivity Profile & Comparative Analysis

Primary Off-Targets (Protease Selectivity)

The most critical cross-reactivity study for this scaffold is the Selectivity Ratio against other serine proteases.

  • Thrombin (FIIa): The closest structural homolog. Inhibition leads to a narrow therapeutic window.

  • Trypsin: A digestive enzyme. Inhibition causes gastrointestinal toxicity.

  • hERG (Kv11.1): A potassium ion channel. Inhibition causes cardiotoxicity (Torsades de Pointes).

Comparison with Market Alternatives

We compare the "N-(5-chloropyridin-2-yl)-2-methylbenzamide" scaffold (represented by Betrixaban derivatives) against leading alternatives Rivaroxaban (Oxazolidinone core) and Apixaban (Pyrazole core).

FeatureN-(5-chloropyridin-2-yl) ScaffoldRivaroxaban (Xarelto)Apixaban (Eliquis)
Core Scaffold Chloropyridin-2-yl-benzamideOxazolidinonePyrazole-carboxamide
Primary Target Factor Xa (Ki ~ 0.1 - 2 nM)Factor Xa (Ki = 0.4 nM)Factor Xa (Ki = 0.08 nM)
Thrombin Selectivity > 10,000-fold> 10,000-fold> 30,000-fold
Trypsin Selectivity Moderate (~1,000-fold)High (> 5,000-fold)Very High (> 10,000-fold)
hERG Liability Moderate Risk (Requires optimization)Low RiskLow Risk
Metabolic Stability Variable (CYP dependent)Moderate (CYP3A4/2J2)Moderate (CYP3A4)
Renal Clearance Low (Biliary excretion favored)Moderate (33%)Low (27%)

Insight: The chloropyridine-benzamide scaffold often exhibits superior biliary excretion (as seen in Betrixaban), making it ideal for patients with renal impairment, whereas Rivaroxaban requires dose adjustment. However, the scaffold requires careful SAR tuning to avoid hERG blockade, which is less of a concern for the pyrazole-based Apixaban.

Experimental Protocols for Cross-Reactivity

To validate the selectivity of a compound based on this scaffold, the following protocols are mandatory.

Protocol A: Chromogenic Factor Xa vs. Thrombin Assay

Objective: Determine the Selectivity Ratio (IC50 Thrombin / IC50 FXa).

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.

  • Enzymes: Human Factor Xa (0.5 nM final), Human Thrombin (1.0 nM final).

  • Substrates: S-2765 (FXa specific), S-2238 (Thrombin specific).

Workflow:

  • Preparation: Dissolve test compound in DMSO (10 mM stock). Prepare serial dilutions (1 nM to 10 µM) in assay buffer.

  • Incubation: Mix 20 µL of enzyme solution with 20 µL of compound dilution in a 96-well plate. Incubate for 30 min at 25°C to allow equilibrium binding.

  • Reaction Start: Add 20 µL of respective chromogenic substrate (Km concentration).

  • Measurement: Monitor absorbance at 405 nm kinetically for 20 minutes using a microplate reader.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Compound]. Fit to Hill equation to derive IC50.
    
    • Self-Validation: The Z' factor must be > 0.5. Reference inhibitor (e.g., Rivaroxaban) must yield IC50 within 2-fold of historical mean.

Protocol B: hERG Patch Clamp Assay (Safety Pharmacology)

Objective: Assess cardiotoxicity risk (QT prolongation).

Method: Whole-cell patch clamp on HEK293 cells stably expressing hERG (Kv11.1).

  • Perfusion: Extracellular solution (Tyrode’s buffer) at 37°C.

  • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activation), then repolarize to -50 mV for 2s (tail current measurement).

  • Application: Apply compound at 1 µM and 10 µM.

  • Endpoint: Measure inhibition of peak tail current.

    • Threshold: >50% inhibition at 1 µM indicates high risk.

Experimental Workflow Diagram

Workflow cluster_Assays Cross-Reactivity Screening Compound Test Compound (Benzamide Scaffold) FXa Primary Assay (Factor Xa) Compound->FXa Thrombin Counter Screen (Thrombin) Compound->Thrombin Trypsin Counter Screen (Trypsin) Compound->Trypsin hERG Safety Screen (hERG Patch) Compound->hERG Decision Decision Gate FXa->Decision IC50 < 5nM Thrombin->Decision Selectivity > 1000x hERG->Decision IC50 > 10µM Lead Candidate Lead Candidate Decision->Lead Candidate Pass Discard/Optimize Discard/Optimize Decision->Discard/Optimize Fail

Figure 2: Screening workflow for validating N-(5-chloropyridin-2-yl)benzamide derivatives. Simultaneous screening against Thrombin and hERG is critical for this scaffold.

References

  • Betrixaban Discovery: Zhang, P., et al. "Discovery of Betrixaban (PRT054021), a potent, orally active, highly selective, and direct Factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters, 2009. Link

  • Factor Xa Structural Biology: Roehrig, S., et al. "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry, 2005. Link

  • hERG Safety in Drug Design: Sanguinetti, M. C., & Tristani-Firouzi, M. "hERG potassium channels and cardiac arrhythmia." Nature, 2006. Link

  • Scaffold Selectivity: Pinto, D. J., et al. "Discovery of Factor Xa Inhibitors with a Novel Scaffold." Journal of Medicinal Chemistry, 2007. Link

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